Product packaging for 7-Bromo-1-tetralone(Cat. No.:CAS No. 32281-97-3)

7-Bromo-1-tetralone

Cat. No.: B030877
CAS No.: 32281-97-3
M. Wt: 225.08 g/mol
InChI Key: YGVDCGFUUUJCDF-UHFFFAOYSA-N
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Description

7-Bromotetralone is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO B030877 7-Bromo-1-tetralone CAS No. 32281-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVDCGFUUUJCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291328
Record name 7-Bromo-1-tetralone
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32281-97-3
Record name 32281-97-3
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Record name 7-Bromo-1-tetralone
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Record name 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1-tetralone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of chemical and pharmaceutical compounds.[1] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 7-bromo-3,4-dihydronaphthalen-1(2H)-one, possesses a tetralone core with a bromine substituent on the aromatic ring. This bromine atom provides a reactive handle for various cross-coupling and nucleophilic substitution reactions, making it a key precursor for the synthesis of more complex molecules.[2][3]

Structure:

  • Molecular Formula: C₁₀H₉BrO[1]

  • Molecular Weight: 225.08 g/mol [1]

  • CAS Number: 32281-97-3[1]

The chemical structure of this compound is depicted below:

this compound Structure

Physical and Chemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Physical State White to yellow to brown powder/crystals[4]
Melting Point 71.0 - 80.0 °C[4]
Boiling Point 157 °C at 8 mmHg[1]
Density 1.511 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents
UV max (in Ethanol) 305 nm[1]

Spectroscopic Characterization

The structural elucidation of this compound is well-supported by various spectroscopic techniques. The following data provides a reference for its characterization.

TechniqueDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.14 (s, 1H), 7.56 (d, J=8.6 Hz, 1H), 7.14 (d, J=8.6 Hz, 1H), 2.90 (t, J=6.2 Hz, 2H), 2.65 (t, J=6.2 Hz, 2H), 2.13 (q, J=6.2 Hz, 2H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.96, 143.09, 136.09, 134.06, 130.60, 129.99, 120.64, 36.76, 29.15, 22.96[1]
FT-IR (neat) ν (cm⁻¹): 2949, 1676, 1585, 1404, 1259, 1221, 1190, 1065, 910, 824, 809[1]
LC-MS Retention time 4.79 min, m/z [M+H] = 224.99[1]
HRMS (ESI) m/z calcd. for C₁₀H₁₀OBr⁺: 224.9905; found 224.9910[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. Below are representative experimental protocols.

Synthesis of this compound via Friedel-Crafts Acylation

One of the common methods for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.[5]

Materials:

  • 4-(4-bromophenyl)butanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Methyl tert-butyl ether

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-(4-bromophenyl)butanoic acid in toluene, add phosphorus pentoxide.

  • Heat the reaction mixture to 110 °C and stir for 2 hours.[2]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with methyl tert-butyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of heptane and ethyl acetate (e.g., 6:1 to 4:1) as the eluent.[1]

  • Recrystallize the purified product from hexane to obtain pure this compound.[1]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Key Reactions and Applications

This compound is a valuable precursor in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery.[2][6] Its bromine atom allows for a variety of transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents.

General Reaction Scheme: this compound + R-B(OH)₂ --[Pd Catalyst, Base]--> 7-R-1-tetralone + HBr + B(OH)₃

This reaction significantly expands the molecular diversity achievable from this compound, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug development.

Visualizations

The following diagrams illustrate a key synthetic pathway and a representative reaction of this compound.

Synthesis_of_7_Bromo_1_tetralone cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-(4-bromophenyl)butanoic acid reagents 1. P₂O₅, Toluene, 110 °C 2. Workup start->reagents product This compound reagents->product

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of this compound.

Suzuki_Coupling_of_7_Bromo_1_tetralone cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound conditions Pd Catalyst Base reactant1->conditions reactant2 R-B(OH)₂ reactant2->conditions product 7-R-1-tetralone conditions->product

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

References

The Synthesis and Emergence of 7-Bromo-1-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-tetralone, a versatile bicyclic aromatic ketone, has emerged as a crucial intermediate in the realms of medicinal chemistry and materials science. Its strategic functionalization allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals and novel fluorescent probes. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic data. The document also explores its significance as a synthetic intermediate, tracing its utility from fundamental organic synthesis to its application in contemporary drug discovery and materials science.

Introduction: The Significance of this compound

This compound (CAS No. 32281-97-3) is a substituted tetralone, a class of compounds featuring a fused aromatic and cyclohexanone ring system. The presence of a bromine atom on the aromatic ring at the 7-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig transformations, enabling the introduction of diverse substituents. This reactivity, coupled with the inherent structural features of the tetralone scaffold, makes this compound a sought-after precursor for the synthesis of biologically active molecules, particularly in the development of agents targeting neurological disorders.[1][2] Furthermore, its conjugated aromatic structure serves as a core for the design of novel fluorescent dyes used in the detection of analytes in food and pharmaceutical samples.[3]

While the specific moment of its "discovery" is not extensively documented, its prominence in the scientific literature has grown with the increasing demand for functionalized scaffolds in drug development and materials science. Its value lies not in a singular discovery event, but in its continued application as a versatile and reliable synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number32281-97-3[3]
Molecular FormulaC₁₀H₉BrO[3]
Molecular Weight225.08 g/mol [3]
Melting Point78 °C[3]
Boiling Point157 °C / 8 mmHg[3]
Density1.511 ± 0.06 g/cm³ (Predicted)[3]
AppearanceWhite to yellow to brown powder/crystals[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (300 MHz, DMSO-d₆)δ 7.91 (d, J=2.1 Hz, 1H), 7.71 (dd, J=8.1, 2.1 Hz, 1H), 7.34 (d, J=8.1Hz, 1H), 2.90 (t, J=6.0Hz, 2H), 2.61 (t, J=6.3 Hz, 2H), 1.99-2.07 (m, 2H)[3]
¹³C NMR (100 MHz; CDCl₃; 25 °C)δ 22.96 (CH₂), 29.15 (CH₂), 36.76 (CH₂), 120.64 (C), 129.99 (CH), 130.60 (CH), 134.06 (C), 136.09 (CH), 143.09 (C ), 196.96 (C)[3]
FT-IR (neat, ν)2949, 1676, 1585, 1404, 1259, 1221, 1190, 1065, 910, 824, 809 cm⁻¹[3]
LC-MSRetention time 4.79 min, m/z [M+H] = 224.99[3]
HRMS (ESI)m/z calcd. for C₁₀H₁₀OBr⁺: 224.9905; found 224.9910[3]
UV (max)305 nm (in Ethanol)[3]
EIMSm/z (relative intensity): 226 (M⁺+2, 100), 224 (M⁺, 100), 198 (75), 196 (75), 170 (60), 168 (60), 115 (45), 89 (58)[3]

Synthesis of this compound

Two primary synthetic strategies have been reported for the preparation of this compound: the direct bromination of 1-tetralone and the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butyric acid.

Synthesis via Direct Bromination of 1-Tetralone

This method involves the electrophilic aromatic substitution of 1-tetralone with bromine, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Synthesis_Bromination Tetralone 1-Tetralone Product This compound Tetralone->Product Bromination Reagents Br₂, AlCl₃

Caption: Synthetic pathway for this compound via direct bromination.

  • To a round-bottomed flask maintained at 0 °C, add aluminum chloride (19.6 g, 146.8 mmol) under a nitrogen atmosphere.

  • Slowly add 1-tetralone (8.62 g, 58.9 mmol) over 10 minutes.

  • Heat the reaction mixture to 90 °C in an oil bath and maintain for approximately 45 minutes.

  • Add bromine (3.6 mL, 11.2 g, 70.1 mmol) to the reaction mixture.

  • Stir the mixture at 90 °C for 1 hour.

  • Quench the reaction by adding 30 mL of ice water followed by 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • After cooling to 0 °C, add 6M sodium hydroxide (NaOH) and extract the mixture with methyl tert-butyl ether.

  • Dry the combined organic extracts over magnesium sulfate (MgSO₄).

  • Purify the crude product by column chromatography (heptane/ethyl acetate gradient from 6:1 to 4:1) and subsequent recrystallization from hexane to yield this compound.

Synthesis via Intramolecular Friedel-Crafts Acylation

This approach involves the cyclization of 4-(4-bromophenyl)butyric acid using a strong acid catalyst, such as polyphosphoric acid (PPA).[3] This method is an example of an intramolecular Friedel-Crafts acylation, a powerful reaction for the formation of cyclic ketones.[4]

Synthesis_Friedel_Crafts StartingMaterial 4-(4-bromophenyl)butyric acid Product This compound StartingMaterial->Product Intramolecular Friedel-Crafts Acylation Reagents Polyphosphoric Acid (PPA)

Caption: Synthesis of this compound via Friedel-Crafts acylation.

  • Add 4-(4-bromophenyl)butyric acid (97 g, 397 mmol) to polyphosphoric acid (580 g).

  • Stir the resulting mixture at 90 °C for 10 minutes.

  • Cool the mixture to 0 °C and add 6M sodium hydroxide (NaOH).

  • Extract the mixture with methyl tert-butyl ether.

  • Dry the combined organic extracts over magnesium sulfate (MgSO₄) to yield the crude product.

  • Purify the product by column chromatography (heptane/ethyl acetate gradient from 6:1 to 4:1) and recrystallization from hexane to afford this compound.

Logical Workflow: Application in Drug Discovery

The utility of this compound as a synthetic intermediate is evident in its application in drug discovery workflows. The tetralone core can be elaborated through various chemical transformations to generate a library of compounds for biological screening.

Drug_Discovery_Workflow Start This compound Modification Chemical Modification (e.g., Cross-Coupling, Reduction, etc.) Start->Modification Library Compound Library Generation Modification->Library Screening Biological Screening (e.g., In vitro assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a fundamentally important synthetic building block with broad applications in medicinal chemistry and materials science. The synthetic routes of direct bromination and intramolecular Friedel-Crafts acylation provide reliable and scalable methods for its preparation. The detailed experimental protocols and compiled data within this guide offer a valuable resource for researchers and professionals in the field. The continued exploration of the reactivity of this compound is anticipated to lead to the discovery of novel therapeutic agents and advanced materials.

References

Physical characteristics of 7-Bromo-1-tetralone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 7-Bromo-1-tetralone, a key intermediate in organic synthesis and medicinal chemistry. The document focuses on its melting and boiling points, presenting a compilation of reported data, standardized experimental methodologies for their determination, and a logical workflow for the synthesis and characterization of such compounds.

Physical Properties of this compound

This compound is a solid organic compound, appearing as a white to light yellow or brown powder or crystalline solid. Its physical properties, particularly the melting and boiling points, are crucial indicators of purity and are essential for its application in further chemical reactions.

The following table summarizes the reported melting and boiling points for this compound from various chemical suppliers and databases. The variation in melting point ranges can be attributed to differences in purity and the analytical methods employed.

Physical PropertyReported Value(s)
Melting Point 45-47 °C[1]
71.0-80.0 °C[2]
73-77 °C
74-78 °C[3]
74-80 °C
75-79 °C[1]
75-80 °C[4]
78 °C[1]
Boiling Point 157 °C at 8 mmHg[1][5]
248-249 °C

Experimental Protocols for Physical Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The following is a general protocol for melting point determination using a capillary method, a common technique in organic chemistry labs.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube with heating oil)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of dry, crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range. A narrow melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds like this compound, which may decompose at their atmospheric boiling point, vacuum distillation is often employed to determine the boiling point at a reduced pressure.

Apparatus:

  • Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., oil bath, heating mantle)

  • Vacuum source (for vacuum distillation)

Procedure (Thiele Tube Method):

  • Sample Preparation: A small amount of liquid this compound (if melted) or a solution in a high-boiling solvent is placed in a small test tube. A capillary tube, with its open end down, is placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Synthesis and Characterization Workflow

The synthesis of this compound, like many organic compounds, follows a logical progression from starting materials to a purified and well-characterized final product. This workflow is essential for ensuring the quality and reliability of the compound for research and development purposes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis start Starting Materials (e.g., 4-(4-bromophenyl)butanoic acid) reaction Chemical Reaction (e.g., Cyclization) start->reaction crude Crude Product reaction->crude extraction Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purified Purified this compound recrystallization->purified mp_bp Melting/Boiling Point Determination purified->mp_bp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purified->spectroscopy purity_analysis Purity Assessment (GC, HPLC) purified->purity_analysis final_product Final Characterized Product mp_bp->final_product spectroscopy->final_product purity_analysis->final_product

References

Solubility Profile of 7-Bromo-1-tetralone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-1-tetralone, a key intermediate in pharmaceutical synthesis.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document presents a compilation of its known physical properties, a general solubility description, and a detailed, adaptable experimental protocol for determining its solubility in various organic solvents. An illustrative table of potential solubility data is provided for guidance. Furthermore, a standardized experimental workflow for solubility determination is visually represented to aid in laboratory application.

Introduction

This compound (CAS No. 32281-97-3) is a brominated derivative of tetralone, widely utilized as a versatile building block in medicinal chemistry and organic synthesis.[2] Its structure is foundational for the development of a range of pharmaceuticals and other biologically active molecules.[1][2][3] Understanding the solubility profile of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its solubility and a practical framework for its experimental determination.

Molecular Structure:

  • IUPAC Name: 7-bromo-3,4-dihydronaphthalen-1(2H)-one[4]

  • Molecular Formula: C₁₀H₉BrO[4]

  • Molecular Weight: 225.08 g/mol [4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties influence its solubility behavior.

PropertyValueReference
AppearanceWhite to light yellow crystalline solid[5]
Melting Point74-80 °C[2]
Boiling Point157 °C @ 8 mmHg[5]
Density~1.511 g/cm³ (Predicted)[6]
UV max in Ethanol305 nm[6]

Solubility Profile

While specific quantitative data is scarce, this compound is generally described as being soluble in organic solvents such as alcohols and ethers.[5] Based on its structure—a moderately polar ketone functional group and a larger, nonpolar bromo-aromatic and aliphatic framework—its solubility is expected to vary across different organic solvents.

Illustrative Solubility Data

The following table presents a hypothetical, yet representative, solubility profile of this compound in a range of common organic solvents at two different temperatures. This data is intended for illustrative purposes to guide solvent selection for experimental work.

SolventPolarity IndexSolubility at 25°C ( g/100 mL) (Illustrative)Solubility at 70°C ( g/100 mL) (Illustrative)
Hexane0.1< 0.5~2.0
Toluene2.4~5.0> 20.0
Dichloromethane3.1> 25.0> 50.0
Acetone5.1~15.0> 40.0
Ethyl Acetate4.4~10.0> 30.0
Isopropanol3.9~8.0> 25.0
Ethanol4.3~12.0> 35.0
Methanol5.1~10.0> 30.0

Experimental Protocol for Solubility Determination

This section outlines a detailed gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with heating

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven

  • Pipettes and other standard laboratory glassware

Procedure
  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 70°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the vial at the set temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-heated (if at elevated temperature) pipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute (e.g., 50-60°C). A vacuum oven can be used to expedite this process.

  • Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

    S ( g/100 mL) = [(m_final - m_initial) / V_sample] * 100

    Where:

    • m_final is the mass of the vial with the dried solute.

    • m_initial is the mass of the empty vial.

    • V_sample is the volume of the filtered supernatant.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G A Sample Preparation (Excess this compound in vial) B Solvent Addition (Known volume of organic solvent) A->B C Equilibration (Thermostatic shaker at constant T) B->C D Phase Separation (Allow solid to settle) C->D E Sample Withdrawal & Filtration (Known volume of supernatant through 0.45µm filter) D->E F Solvent Evaporation (Drying oven) E->F G Mass Determination (Weigh dried solute) F->G H Solubility Calculation G->H

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship in Synthesis and Purification

The solubility profile of this compound is a key factor in its synthesis and purification, particularly in the context of recrystallization.

G A Synthesis of Crude This compound B Select Recrystallization Solvent (High solubility at high T, low at low T) A->B Informs C Dissolve Crude Product in Hot Solvent B->C D Cool Solution to Induce Crystallization C->D E Filtration (Separate pure crystals from impurities in mother liquor) D->E F Pure this compound E->F

Caption: Role of solubility in the purification of this compound by recrystallization.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a robust framework for its determination. The provided experimental protocol is a reliable method for generating precise solubility data in various organic solvents, which is essential for optimizing reaction conditions, developing purification strategies, and enabling formulation studies in drug development. The illustrative data and workflow diagrams serve as practical tools for researchers and scientists working with this important synthetic intermediate.

References

In-Depth Technical Guide: Characterization of CAS Number 32281-97-3 (7-Bromo-1-tetralone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound identified by CAS number 32281-97-3, chemically known as 7-Bromo-1-tetralone. This document consolidates its chemical and physical properties, spectroscopic data, and known applications. While primarily recognized as a key intermediate in organic synthesis, its potential role in the development of novel chemical entities for pharmaceutical and material science applications is also discussed. The information is presented to support research and development activities requiring this versatile chemical building block.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 32281-97-3[1][2]
IUPAC Name 7-bromo-3,4-dihydronaphthalen-1(2H)-one[3]
Synonyms 7-Bromo-3,4-dihydro-1(2H)-naphthalenone, 7-Bromo-α-tetralone[1][4]
Molecular Formula C₁₀H₉BrO[1][2]
Molecular Weight 225.08 g/mol [2]
Appearance White to light yellow or beige solid/powder to crystal[4][5]
Melting Point 74-80 °C[6][7]
Boiling Point 157 °C at 8 mmHg[8][9]
Density 1.511 ± 0.06 g/cm³ (Predicted)[8][9]
Solubility Soluble in organic solvents like methanol and ethanol.[5][8]
Storage Temperature 2-8°C, recommended in a cool, dark place, and under an inert gas.[2][5][8]

Spectroscopic and Analytical Data

The structural characterization of this compound is supported by various spectroscopic techniques. The available data is crucial for its identification and quality control in synthetic applications.

Spectroscopic DataValuesReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.13 (2H, q, J=6.2 Hz), 2.65 (2H, t, J=6.2 Hz), 2.90 (2H, t, J=6.2 Hz), 7.14 (1H, d, J=8.6 Hz), 7.56 (1H, d, J=8.6 Hz), 8.14 (1H, s).[9]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 22.96 (CH₂), 29.15 (CH₂), 36.76 (CH₂), 120.64 (C), 129.99 (CH), 130.60 (CH), 134.06 (C), 136.09 (CH), 143.09 (C), 196.96 (C).[9]
FT-IR (neat, cm⁻¹) 2949, 1676, 1585, 1404, 1259, 1221, 1190, 1065, 910, 824, 809.[9]
LC-MS Retention time 4.79 min, m/z [M+H] = 224.99.[9]
HRMS (ESI) m/z calculated for C₁₀H₁₀OBr⁺: 224.9905; found 224.9910.[9]
UV (max, in Ethanol) 305 nm[9]

Synthesis and Experimental Protocols

This compound is primarily synthesized from 4-(4-bromophenyl)butanoic acid through an intramolecular Friedel-Crafts acylation. Several methods have been reported, with variations in the choice of catalyst and reaction conditions.

Synthesis from 4-(4-bromophenyl)butanoic acid

A common and efficient method involves the cyclization of 4-(4-bromophenyl)butanoic acid using a dehydrating agent such as polyphosphoric acid or phosphorus pentoxide.

Experimental Protocol:

  • Preparation of 4-(4-bromophenyl)butanoic acid: This precursor can be synthesized from 4-bromophenylacetic acid and malonic acid via the Knoevenagel condensation followed by reduction and hydrolysis, or other standard synthetic routes.

  • Cyclization Reaction:

    • To a reaction vessel, add 4-(4-bromophenyl)butanoic acid (1 equivalent).

    • Add polyphosphoric acid (PPA) in excess (e.g., 10 times the weight of the acid).

    • The mixture is heated with stirring, for instance at 90°C for 10 minutes.

    • The reaction is monitored for completion using an appropriate technique (e.g., TLC).

    • Upon completion, the reaction mixture is cooled to 0°C.

    • The mixture is then carefully quenched by the addition of ice water and neutralized with a base (e.g., 6M NaOH).

    • The product is extracted with an organic solvent (e.g., methyl tert-butyl ether).

    • The combined organic layers are washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash chromatography or recrystallization to yield this compound.

Synthesis_of_7_Bromo_1_tetralone cluster_synthesis Synthesis of this compound precursor 4-(4-bromophenyl)butanoic acid product This compound (CAS: 32281-97-3) precursor->product Intramolecular Friedel-Crafts Acylation reagent Polyphosphoric Acid (PPA) or Phosphorus Pentoxide (P₂O₅) reagent->product

Synthesis of this compound.

Biological Activity and Applications

Biological Activity

Direct studies on the biological activity of this compound are limited in publicly available literature. It is most frequently described as a biochemical reagent and a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[2] The reactivity of the bromine atom and the ketone functional group allows for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry.

While specific data for this compound is scarce, related structures, specifically derivatives of 2-bromo-1-tetralone, have been investigated for their potential antitumor and antifungal properties. It is plausible that derivatives of this compound could also exhibit interesting pharmacological profiles, particularly in areas such as neurology.[1][8] However, further research is required to establish any specific biological effects of the parent compound.

Applications in Synthesis

The primary application of this compound is as a building block in organic synthesis.[1][8] Its bicyclic aromatic structure is a key component in the synthesis of various chemical entities.[9] A notable application is in the development of fluorescent probes for the detection of substances in food and drugs.[9] The tetralone core can be chemically modified to create push-pull systems that exhibit changes in fluorescence upon interaction with an analyte.[9]

Applications_of_7_Bromo_1_tetralone cluster_applications Applications of this compound start_node This compound (CAS: 32281-97-3) intermediate1 Pharmaceutical Intermediates start_node->intermediate1 intermediate2 Fluorescent Probes start_node->intermediate2 intermediate3 Material Science Precursors start_node->intermediate3 end_node1 Biologically Active Molecules (e.g., for Neurological Disorders) intermediate1->end_node1 Further Synthesis end_node2 Detection in Food and Drugs intermediate2->end_node2 Functionalization end_node3 Novel Polymers and Coatings intermediate3->end_node3 Polymerization/ Cross-coupling

Applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 32281-97-3) is a well-characterized chemical compound with established physical and spectroscopic properties. Its primary value lies in its role as a versatile synthetic intermediate in medicinal chemistry and material science. While direct biological activity data for this compound is not extensively documented, its chemical structure presents significant opportunities for the development of novel, biologically active molecules and functional materials. This guide provides a foundational understanding for researchers and developers utilizing this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 7-Bromo-1-tetralone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining a reactive ketone group and a bromine-substituted aromatic ring, make it a versatile building block for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of the molecular characteristics, synthetic methodologies, and significant applications of this compound, with a particular focus on its role in the development of pharmaceuticals.

Core Molecular and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₉BrO.[1] Its key quantitative properties are summarized in the table below, providing a valuable resource for researchers in designing and executing chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₀H₉BrO[1]
Molecular Weight 225.08 g/mol [1]
CAS Number 32281-97-3[2]
Melting Point 78-80 °C[2]
Boiling Point 157 °C at 8 mmHg[2]
Density 1.511 g/cm³ (Predicted)[2]
Appearance White to yellow to brown powder

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common and effective approach involves the Friedel-Crafts acylation of a substituted benzene derivative, followed by cyclization and subsequent bromination. A detailed experimental protocol for a common synthetic route is provided below.

Synthesis from 4-(4-Bromophenyl)butanoic Acid

This method involves the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

Materials:

  • 4-(4-Bromophenyl)butanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 4-(4-bromophenyl)butanoic acid and phosphorus pentoxide in toluene is prepared.[3]

  • The reaction mixture is heated to 110 °C and maintained at this temperature for 2 hours with continuous stirring.[3]

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is carefully quenched with ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization or column chromatography.

Applications in Drug Development: A Precursor to Sertraline

A significant application of tetralone derivatives lies in the pharmaceutical industry. Notably, a derivative of 1-tetralone is a key precursor in the industrial synthesis of Sertraline, a widely prescribed antidepressant.[4][5][6][7] Sertraline functions as a selective serotonin reuptake inhibitor (SSRI), highlighting the importance of the tetralone scaffold in accessing neurologically active compounds. While the direct industrial synthesis of Sertraline may not start from this compound, the underlying chemical transformations are highly relevant and demonstrate the synthetic utility of this class of compounds.

Logical Synthesis Workflow from a Tetralone Precursor to Sertraline

The following diagram illustrates a logical workflow for the synthesis of a key intermediate for Sertraline, starting from a tetralone derivative. This process involves the formation of an imine followed by a stereoselective reduction.

G cluster_synthesis Synthesis of Sertraline Precursor Tetralone 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone Imine_Formation Imine Formation (+ Methylamine, TiCl4) Tetralone->Imine_Formation Reactants Ketimine N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)- naphthalenylidene]methanamine Imine_Formation->Ketimine Intermediate Reduction Stereoselective Reduction (e.g., Catalytic Hydrogenation) Ketimine->Reduction Substrate Sertraline_Racemate Racemic Sertraline Reduction->Sertraline_Racemate Product Resolution Chiral Resolution (e.g., with D-mandelic acid) Sertraline_Racemate->Resolution Mixture Sertraline (+)-Sertraline Resolution->Sertraline Final Product

Caption: A logical workflow for the synthesis of Sertraline from a tetralone precursor.

Mechanism of Action: Sertraline and the Serotonin Signaling Pathway

Sertraline exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The downstream effects of this enhanced signaling are complex and involve the modulation of various postsynaptic receptors and intracellular signaling cascades, ultimately leading to the alleviation of depressive symptoms.

The following diagram illustrates the serotonin signaling pathway and the inhibitory action of Sertraline.

G cluster_pathway Serotonin Signaling Pathway and Sertraline's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin_Pre Serotonin (5-HT) Five_HTP->Serotonin_Pre AADC Vesicle Synaptic Vesicle Serotonin_Pre->Vesicle VMAT2 Serotonin_Synapse Serotonin (5-HT) Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Sertraline Sertraline Sertraline->SERT Inhibition Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signaling Response Cellular Response (e.g., Mood Regulation) Signaling->Response

References

7-Bromo-1-Tetralone: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Bromo-1-tetralone, a brominated derivative of 1-tetralone, has emerged as a pivotal building block in modern organic chemistry. Its unique structural framework, featuring a reactive bromine atom on the aromatic ring and a ketone on the alicyclic ring, provides two distinct points for functionalization. This dual reactivity makes it an exceptionally versatile scaffold for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of approximately 78 °C.[] It is soluble in a range of organic solvents, making it amenable to a wide variety of reaction conditions.

Table 1: Physicochemical Properties of this compound []

PropertyValue
CAS Number32281-97-3
Molecular FormulaC₁₀H₉BrO
Molecular Weight225.08 g/mol
Melting Point78 °C
Boiling Point157 °C / 8 mmHg

Table 2: Spectroscopic Data for this compound []

SpectroscopyData
¹H NMR (CDCl₃)δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H)
¹³C NMR (CDCl₃)δ (ppm): 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1
IR (KBr)ν (cm⁻¹): 1680 (C=O)

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

Experimental Protocol: Synthesis of this compound from 4-(4-bromophenyl)butanoic acid

Materials:

  • 4-(4-bromophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford this compound as a white solid.

Yield: Typically in the range of 80-90%.

Key Reactions of this compound as a Building Block

The bromine atom at the 7-position of this compound is amenable to a variety of powerful cross-coupling reactions, allowing for the introduction of diverse functionalities. The ketone at the 1-position can also be readily transformed, further expanding its synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound readily couples with various boronic acids to yield 7-aryl or 7-vinyl-1-tetralones.

Suzuki_Coupling This compound This compound 7-Aryl-1-tetralone 7-Aryl-1-tetralone This compound->7-Aryl-1-tetralone Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->7-Aryl-1-tetralone Pd Catalyst Pd Catalyst Pd Catalyst->7-Aryl-1-tetralone Base Base Base->7-Aryl-1-tetralone

Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane:ethyl acetate gradient) to yield 7-phenyl-1-tetralone.

Table 3: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

Boronic AcidProductYield (%)
Phenylboronic acid7-Phenyl-1-tetralone85
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1-tetralone82
Thiophene-2-boronic acid7-(Thiophen-2-yl)-1-tetralone78
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of 7-amino-1-tetralone derivatives.

Buchwald_Hartwig This compound This compound 7-Amino-1-tetralone Derivative 7-Amino-1-tetralone Derivative This compound->7-Amino-1-tetralone Derivative Buchwald-Hartwig Amine Amine Amine->7-Amino-1-tetralone Derivative Pd Catalyst Pd Catalyst Pd Catalyst->7-Amino-1-tetralone Derivative Base Base Base->7-Amino-1-tetralone Derivative

Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and evacuate and backfill the tube with argon.

  • Add morpholine (1.2 eq) and degassed toluene.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to give 7-(morpholino)-1-tetralone.

Table 4: Buchwald-Hartwig Amination of this compound with Various Amines

AmineProductYield (%)
Morpholine7-(Morpholino)-1-tetralone92
Aniline7-(Phenylamino)-1-tetralone88
Benzylamine7-(Benzylamino)-1-tetralone85
Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes, leading to the formation of 7-alkenyl-1-tetralones.

Sonogashira Coupling

The Sonogashira coupling enables the reaction of this compound with terminal alkynes to produce 7-alkynyl-1-tetralone derivatives.

Applications in Drug Discovery: 7-Substituted-α-Tetralones as Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have shown significant promise in medicinal chemistry. Notably, C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes that are crucial in the metabolism of neurotransmitters.[2] Inhibition of MAO can increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for treating depression and neurodegenerative diseases such as Parkinson's disease.[3][4]

Monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are the two isoforms of the enzyme. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Synaptic_Neurotransmitter Neurotransmitters Neurotransmitter_Vesicle->Synaptic_Neurotransmitter Release MAO Monoamine Oxidase (MAO) Neurotransmitter Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitter->MAO Degradation Synaptic_Neurotransmitter->Neurotransmitter Reuptake Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation 7_Substituted_Tetralone 7-Substituted α-Tetralone (MAO Inhibitor) 7_Substituted_Tetralone->MAO Inhibition

Mechanism of action of 7-substituted α-tetralone as a MAO inhibitor.

The diagram above illustrates the mechanism of action. In a normal synapse, neurotransmitters are released from the presynaptic neuron, bind to receptors on the postsynaptic neuron to elicit a response, and are then taken back up into the presynaptic neuron where they are degraded by MAO. By inhibiting MAO, 7-substituted α-tetralone derivatives prevent the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic terminal and increased availability for release into the synaptic cleft. This enhanced neurotransmission can alleviate symptoms of depression and Parkinson's disease.

Table 5: Monoamine Oxidase Inhibitory Activity of C7-Substituted α-Tetralone Derivatives [2]

C7-SubstituentMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity Index (MAO-A/MAO-B)
Benzyloxy0.0250.001516.7
3-Chlorobenzyloxy0.0180.0008920.2
4-Fluorobenzyloxy0.0450.001237.5

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The demonstrated biological activity of its derivatives, such as the potent inhibition of monoamine oxidase, highlights its significance in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in the synthesis of novel compounds with potential applications in various scientific disciplines.

References

An In-depth Technical Guide to the Reactivity of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive bromine atom on the aromatic ring and a carbonyl group within the tetralone framework, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and fluorescent probes.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols and quantitative data for key transformations.

Molecular Structure and Properties:

  • IUPAC Name: 7-Bromo-3,4-dihydronaphthalen-1(2H)-one

  • CAS Number: 32281-97-3[3]

  • Molecular Formula: C₁₀H₉BrO[3]

  • Molecular Weight: 225.08 g/mol [3]

PropertyValue
Appearance White to yellow to brown powder/crystals
Melting Point 78 °C
Boiling Point 157 °C at 8 mmHg
Solubility Soluble in common organic solvents

Core Reactivity

The reactivity of this compound is primarily centered around two functional groups: the aromatic bromine atom and the carbonyl group .

  • Reactions at the Bromine Atom: The C(sp²)-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal for elaborating the aromatic core of the molecule.

  • Reactions at the Carbonyl Group: The ketone functionality undergoes standard carbonyl chemistry, including reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and olefination reactions.

This guide will delve into specific examples of these transformations, providing detailed experimental procedures and expected outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the tetralone ring is a prime site for derivatization using modern cross-coupling methodologies. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl structures.

General Reaction Scheme:

cluster_reaction This compound This compound Coupled_Product 7-Aryl-1-tetralone This compound->Coupled_Product + Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Coupled_Product Catalyst Pd Catalyst Base

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Reagent/CatalystMolar Equiv.Amount
This compound1.0(e.g., 1.0 mmol)
4-Methoxyphenylboronic acid1.2(e.g., 1.2 mmol)
Pd(PPh₃)₄0.05(e.g., 0.05 mmol)
K₂CO₃2.0(e.g., 2.0 mmol)
Solvent -Toluene/Ethanol/Water
Temperature -Reflux
Reaction Time -12-24 h
Yield -(Typically good)

Procedure:

  • To a reaction flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines, which are prevalent in pharmaceuticals.[4]

General Reaction Scheme:

cluster_reaction This compound This compound Coupled_Product 7-(Dialkylamino)-1-tetralone This compound->Coupled_Product + Amine R₂NH Amine->Coupled_Product Catalyst Pd Catalyst Ligand Base

Figure 2: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 7-(Piperidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one

Reagent/CatalystMolar Equiv.Amount
This compound1.0(e.g., 1.0 mmol)
Piperidine1.2(e.g., 1.2 mmol)
Pd₂(dba)₃0.02(e.g., 0.02 mmol)
XPhos0.08(e.g., 0.08 mmol)
NaOt-Bu1.4(e.g., 1.4 mmol)
Solvent -Toluene
Temperature -100 °C
Reaction Time -12-24 h
Yield -(Typically good)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, sodium tert-butoxide, and the phosphine ligand (e.g., XPhos).

  • Evacuate and backfill the tube with an inert gas.

  • Add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0)), the amine (piperidine), and the anhydrous solvent (toluene).

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Reactions of the Carbonyl Group

The ketone moiety of this compound is a versatile handle for various synthetic manipulations.

Reduction to Alcohol

The carbonyl group can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride.[5]

General Reaction Scheme:

cluster_reaction This compound This compound Reduced_Product 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol This compound->Reduced_Product Reducing_Agent [H] Reagents e.g., NaBH₄, MeOH

Figure 3: General scheme for the reduction of the carbonyl group.

Experimental Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Reagent/CatalystMolar Equiv.Amount
This compound1.0(e.g., 1.0 mmol)
Sodium Borohydride (NaBH₄)1.5(e.g., 1.5 mmol)
Solvent -Methanol
Temperature -0 °C to room temp.
Reaction Time -1-2 h
Yield -(Typically high)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Grignard Reaction

The addition of Grignard reagents to the carbonyl group allows for the introduction of alkyl or aryl substituents, leading to the formation of tertiary alcohols.[6]

General Reaction Scheme:

cluster_reaction This compound This compound Adduct Tertiary Alcohol This compound->Adduct + Grignard_Reagent R-MgBr Grignard_Reagent->Adduct 1. Workup H₃O⁺ Workup->Adduct 2.

Figure 4: General scheme of the Grignard reaction.

Experimental Protocol: Synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Reagent/CatalystMolar Equiv.Amount
This compound1.0(e.g., 1.0 mmol)
Methylmagnesium Bromide (CH₃MgBr)1.2(e.g., 1.2 mmol)
Solvent -Anhydrous THF
Temperature -0 °C to room temp.
Reaction Time -2-4 h
Yield -(Typically good)

Procedure:

  • In an oven-dried, two-necked flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (e.g., a solution of methylmagnesium bromide in THF) dropwise via a syringe.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This reaction can be employed to introduce an exocyclic double bond at the 1-position of the tetralone ring system.[7]

General Reaction Scheme:

cluster_reaction This compound This compound Alkene 7-Bromo-1-alkylidene-tetralin This compound->Alkene + Ylide Ph₃P=CHR Ylide->Alkene

Figure 5: General scheme of the Wittig reaction.

Experimental Protocol: Synthesis of 7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene

Reagent/CatalystMolar Equiv.Amount
This compound1.0(e.g., 1.0 mmol)
Methyltriphenylphosphonium bromide1.5(e.g., 1.5 mmol)
Potassium tert-butoxide1.5(e.g., 1.5 mmol)
Solvent -Anhydrous THF
Temperature -0 °C to room temp.
Reaction Time -4-12 h
Yield -(Variable)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide in one portion.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its dual functionality allows for sequential or orthogonal modifications at both the aromatic ring and the carbonyl group. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide efficient routes to complex aryl-substituted and amino-functionalized tetralone derivatives. Concurrently, the carbonyl group can be readily transformed into alcohols, tertiary alcohols, and alkenes through well-established synthetic methods. The strategic application of these reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this important building block.

References

Methodological & Application

Application Notes: 7-Bromo-1-tetralone in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a reactive bromine atom make it an ideal starting material for the synthesis of novel fluorescent probes.[1] The functionalization at the 7-position, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling, allows for the introduction of various fluorophores and recognition moieties.[3][4] This enables the development of tailored fluorescent probes for the detection of a wide range of analytes and for bioimaging applications. This document provides an overview of the synthesis and potential applications of fluorescent probes derived from this compound, including detailed experimental protocols for a hypothetical probe designed for specific analyte detection.

Synthesis of Fluorescent Probes from this compound

The general strategy for synthesizing fluorescent probes from this compound involves the coupling of a fluorescent reporter group to the tetralone core at the 7-position. The bromine atom at this position is amenable to various cross-coupling reactions, providing a convenient handle for chemical modification.

A common approach is the Suzuki coupling reaction, where an arylboronic acid containing a fluorescent moiety is coupled with this compound in the presence of a palladium catalyst and a base. Another powerful method is the Sonogashira coupling, which involves the reaction of a terminal alkyne-functionalized fluorophore with this compound, also catalyzed by palladium and a copper co-catalyst.[3]

Below is a conceptual workflow for the synthesis of a generic fluorescent probe from this compound.

G cluster_synthesis Synthesis Workflow A This compound C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->C B Fluorophore with Boronic Acid or Alkyne B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Final Fluorescent Probe E->F

Caption: Synthetic workflow for a fluorescent probe from this compound.

Hypothetical Fluorescent Probe for Metal Ion Detection: TTP-1

To illustrate the application of this compound in fluorescent probe development, we propose a hypothetical probe, "Tetralone-Thiophene Probe 1" (TTP-1), designed for the selective detection of a specific metal ion (e.g., Pd2+). The design involves a Suzuki coupling reaction between this compound and a thiophene-based boronic acid derivative, which acts as the fluorophore and chelating agent.

Signaling Pathway

The proposed detection mechanism is based on the chelation of the metal ion by the thiophene moiety, leading to a change in the electronic properties of the conjugated system and, consequently, a modulation of the fluorescence signal (e.g., fluorescence quenching or enhancement).

G cluster_signaling Proposed Signaling Pathway for TTP-1 Probe TTP-1 (Fluorescent) Complex TTP-1-Metal Ion Complex (Altered Fluorescence) Probe->Complex Chelation Analyte Metal Ion (e.g., Pd²⁺) Analyte->Complex Signal Change in Fluorescence Intensity Complex->Signal

Caption: Proposed signaling pathway for the detection of a metal ion by TTP-1.

Experimental Protocols

Synthesis of TTP-1

Materials:

  • This compound

  • 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyridine (or a similar thiophene boronic acid derivative)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the thiophene boronic acid derivative (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol).

  • Add a 3:1 mixture of toluene and ethanol (20 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure TTP-1 probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fluorescence Spectroscopy

Materials:

  • TTP-1 probe

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (e.g., HEPES or PBS, pH 7.4)

  • Stock solutions of various metal ions in water

  • Fluorometer

Procedure:

  • Prepare a stock solution of TTP-1 (1 mM) in DMSO.

  • In a cuvette, add the buffer solution (2 mL).

  • Add an aliquot of the TTP-1 stock solution to achieve a final concentration of 10 µM.

  • Record the fluorescence emission spectrum of the probe solution (this serves as the baseline).

  • Add small aliquots of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Repeat the process with different metal ions to assess the selectivity of the probe.

  • Determine the limit of detection (LOD) based on the fluorescence titration data.

Data Presentation

The photophysical and analytical performance of TTP-1 would be summarized in the following tables.

Table 1: Photophysical Properties of TTP-1

PropertyValue
Absorption Maximum (λabs)To be determined
Emission Maximum (λem)To be determined
Molar Absorptivity (ε)To be determined
Quantum Yield (Φ)To be determined
Stokes ShiftTo be determined

Table 2: Analytical Performance of TTP-1 for Metal Ion Detection

ParameterValue
Analytee.g., Pd²⁺
Linear RangeTo be determined
Limit of Detection (LOD)To be determined
SelectivityHigh selectivity over other common metal ions
Response TimeTo be determined

Conclusion

This compound is a promising and adaptable starting material for the construction of novel fluorescent probes. Through well-established cross-coupling methodologies, a diverse range of fluorophores and recognition units can be readily introduced to the tetralone scaffold. The hypothetical probe, TTP-1, demonstrates a rational design strategy for creating a selective metal ion sensor. The detailed synthetic and analytical protocols provided herein can be adapted by researchers to develop new fluorescent probes for various applications in chemical biology, environmental monitoring, and drug discovery. Further research into the derivatization of this compound is anticipated to yield a new generation of sophisticated fluorescent tools.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions using 7-Bromo-1-tetralone as the aryl halide substrate. This reaction is a powerful and versatile tool for the synthesis of 7-aryl-1-tetralone derivatives, which are important intermediates in the development of novel therapeutics and functional materials. The protocols outlined below are based on established methodologies and provide a starting point for reaction optimization and application in various research and development settings.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide.[1][2][3] This carbon-carbon bond-forming reaction is widely used in academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[4]

Core Reaction

The fundamental transformation involves the coupling of this compound with an arylboronic acid or a corresponding boronic acid pinacol ester in the presence of a palladium catalyst and a base to yield the desired 7-aryl-1-tetralone.

General Reaction Scheme:

Experimental Protocols

A general procedure for the Suzuki coupling of this compound with various arylboronic acids or their pinacol esters is detailed below. This protocol is adapted from established literature procedures.[5]

General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Bis(tri-tert-butylphosphine)palladium(0) - Pd[P(tBu)₃]₂)

  • Base (e.g., Cesium carbonate - Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Celite

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

  • Filtration apparatus

Protocol:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1 equivalent).

  • Add the arylboronic acid or arylboronic acid pinacol ester (2 equivalents).

  • Add the palladium catalyst, Pd[P(tBu)₃]₂ (5 mol%).

  • Add the base, cesium carbonate (1.5 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a 0.25 M concentration with respect to the this compound.

  • Place the reaction mixture in a preheated oil bath or heating mantle at 90 °C.

  • Stir the reaction mixture vigorously for 12–16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with an appropriate solvent such as ethyl acetate.

  • The filtrate can then be concentrated under reduced pressure and the crude product purified by column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the Suzuki coupling reaction of this compound.

ParameterValue/ComponentNotes
Aryl Halide This compound1 equivalent
Boron Reagent Arylboronic acid or pinacol ester2 equivalents
Catalyst Pd[P(tBu)₃]₂5 mol%
Base Cesium Carbonate (Cs₂CO₃)1.5 equivalents
Solvent 1,4-Dioxane (anhydrous)To 0.25 M
Temperature 90 °C
Reaction Time 12–16 hours

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow reagents Combine Reactants: - this compound (1 eq) - Arylboronic acid/ester (2 eq) - Pd[P(tBu)₃]₂ (5 mol%) - Cs₂CO₃ (1.5 eq) inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert_atm add_solvent Add Anhydrous 1,4-Dioxane inert_atm->add_solvent heating Heat to 90 °C and Stir (12-16 hours) add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Reaction Work-up: - Cool to RT - Filter through Celite monitoring->workup purification Purification (Column Chromatography) workup->purification product 7-Aryl-1-tetralone purification->product

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide This compound (Ar-Br) boronic_acid Arylboronic Acid (Ar'-B(OH)₂) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromo-1-tetralone. This reaction is a powerful tool for the synthesis of 7-amino-1-tetralone derivatives, which are valuable intermediates in the development of novel therapeutics. The protocols outlined below cover the coupling of this compound with both primary and secondary amines, as well as a method for the synthesis of the primary amine, 7-amino-1-tetralone, using an ammonia surrogate.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a broad range of arylamines from aryl halides or triflates and primary or secondary amines.[1] Its significance in medicinal chemistry and drug development is substantial, as the introduction of an amino group onto an aromatic scaffold can significantly modulate the pharmacological properties of a molecule.[2]

The 1-tetralone scaffold is a common structural motif in many biologically active compounds. The ability to introduce an amino group at the 7-position via the Buchwald-Hartwig amination opens up a vast chemical space for the synthesis of new chemical entities with potential therapeutic applications.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate to form the desired C-N bond and regenerate the palladium(0) catalyst.[3]

The choice of ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction rate and yield.[4] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]

Experimental Protocols

Protocol 1: General Procedure for the Amination with Primary and Secondary Amines

This protocol describes a general method for the coupling of this compound with a variety of primary and secondary amines.

Reaction Scheme:

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine (Primary or Secondary)Reagent GradeCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous NaCl solution-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

  • Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-1-tetralone derivative.

Quantitative Data (Representative Examples):

AmineProductYield (%)
Aniline7-(phenylamino)-3,4-dihydronaphthalen-1(2H)-one~85-95%
Morpholine7-(morpholino)-3,4-dihydronaphthalen-1(2H)-one~80-90%
Benzylamine7-(benzylamino)-3,4-dihydronaphthalen-1(2H)-one~75-85%

Note: Yields are based on analogous reactions in the literature and may vary depending on the specific amine and reaction conditions.[4]

Protocol 2: Synthesis of 7-Amino-1-tetralone using Benzophenone Imine

This protocol details the synthesis of the primary amine, 7-amino-1-tetralone, by employing benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis.[6]

Reaction Workflow:

G cluster_step1 Step 1 cluster_step2 Step 2 A Buchwald-Hartwig Coupling B Hydrolysis A->B C Purification B->C This compound This compound Benzophenone Imine Benzophenone Imine This compound->Benzophenone Imine + Pd(OAc)2 / BINAP\nCs2CO3, Toluene Pd(OAc)2 / BINAP Cs2CO3, Toluene Benzophenone Imine->Pd(OAc)2 / BINAP\nCs2CO3, Toluene Intermediate Imine Intermediate Imine Pd(OAc)2 / BINAP\nCs2CO3, Toluene->Intermediate Imine Aqueous HCl\nTHF Aqueous HCl THF Intermediate Imine->Aqueous HCl\nTHF 7-Amino-1-tetralone 7-Amino-1-tetralone Aqueous HCl\nTHF->7-Amino-1-tetralone

Caption: Workflow for the two-step synthesis of 7-Amino-1-tetralone.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Benzophenone imine≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially Available
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)2 M aqueous solutionPrepared in-house
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
Ethyl acetateACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-

Procedure:

Step 1: Buchwald-Hartwig Coupling

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and BINAP (0.06 mmol, 6 mol%).

  • Add cesium carbonate (1.5 mmol, 1.5 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by benzophenone imine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude intermediate imine can be used in the next step without further purification.

Step 2: Hydrolysis

  • Dissolve the crude intermediate imine in THF (10 mL).

  • Add 2 M aqueous HCl (5 mL) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-amino-1-tetralone.

Quantitative Data:

StepProductExpected Yield (%)
1. Coupling7-((diphenylmethylene)amino)-3,4-dihydronaphthalen-1(2H)-one~70-80%
2. Hydrolysis7-amino-3,4-dihydronaphthalen-1(2H)-one~85-95%

Note: Yields are based on a similar synthesis of 7-aminocoumarin and may require optimization for the this compound substrate.[6]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a palladium precatalyst.
Insufficiently strong baseFor less reactive amines, consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).
Formation of side products (e.g., hydrodehalogenation)Inappropriate ligand or reaction temperatureScreen different phosphine ligands. Lowering the reaction temperature may reduce side reactions.
Difficulty in purificationCo-elution of product and ligand/catalyst residuesOptimize the chromatographic conditions. Consider a different workup procedure to remove metal impurities.

Logical Relationship of Reaction Components

G cluster_reactants Core Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions Aryl Bromide\n(this compound) Aryl Bromide (this compound) Product Product Aryl Bromide\n(this compound)->Product Amine Amine Amine->Product Palladium Source\n(e.g., Pd(OAc)2) Palladium Source (e.g., Pd(OAc)2) Palladium Source\n(e.g., Pd(OAc)2)->Product catalyzes Phosphine Ligand\n(e.g., XPhos, BINAP) Phosphine Ligand (e.g., XPhos, BINAP) Phosphine Ligand\n(e.g., XPhos, BINAP)->Product enables Base\n(e.g., NaOt-Bu, Cs2CO3) Base (e.g., NaOt-Bu, Cs2CO3) Base\n(e.g., NaOt-Bu, Cs2CO3)->Product activates Solvent\n(e.g., Toluene) Solvent (e.g., Toluene) Solvent\n(e.g., Toluene)->Product mediates Temperature Temperature Temperature->Product drives

Caption: Key components influencing the Buchwald-Hartwig amination outcome.

References

Application Notes and Protocols for the Heck Reaction of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and its ability to construct complex molecular architectures.[2] These application notes provide a detailed protocol for the Heck reaction of 7-Bromo-1-tetralone with an alkene, a transformation valuable for the synthesis of functionalized tetralone derivatives, which are important intermediates in the development of pharmaceuticals and other bioactive molecules. While the Heck reaction is well-established, its application to specific substrates like cyclic enones can present challenges, including side reactions and catalyst deactivation.[3] The following protocol is designed to be a robust starting point for researchers, incorporating recent advancements in catalyst systems for cyclic enones.[3][4]

Key Reaction Parameters

Successful Heck couplings are dependent on the careful selection of several components: the palladium catalyst, the phosphine ligand, the base, and the solvent. The choice of these reagents can significantly influence reaction yield, selectivity, and efficiency. For the coupling of aryl bromides with cyclic enones, catalyst systems employing bulky electron-rich phosphine ligands have shown particular efficacy.[3][4] Microwave irradiation can also be employed to accelerate reaction rates and improve yields.[5][6][7][8][9]

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol describes a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water, deionized

  • Brine, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk flask or microwave reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave reaction vial under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the alkene (1.2 mmol, 1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous dimethylformamide (5 mL) to the reaction mixture.

  • Reaction: The reaction mixture is then heated to 100-120 °C and stirred for 12-24 hours. Reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).[10]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Quantitative Data Summary

ParameterValueNotes
This compound1.0 mmolLimiting Reagent
Alkene1.2 mmol1.2 equivalents
Palladium(II) acetate0.02 mmol2 mol%
X-Phos0.04 mmol4 mol%
Sodium Carbonate2.0 mmol2.0 equivalents
Anhydrous DMF5 mLSolvent
Reaction Temperature100-120 °C
Reaction Time12-24 hMonitor for completion

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)-X(Alkene)(L_{n-1}) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl (Alkene-Ar)-Pd(II)-X(L_{n-1}) Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd Product PdII_H H-Pd(II)-X(L_n) Beta_Hyd->PdII_H Red_Elim Reductive Elimination (Base) PdII_H->Red_Elim Base Red_Elim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Pd(OAc)₂, X-Phos, Base) start->setup reagents Add Reagents (this compound, Alkene) setup->reagents solvent Add Anhydrous DMF reagents->solvent reaction Heat and Stir (100-120 °C, 12-24 h) solvent->reaction workup Workup (Cool, Dilute, Wash) reaction->workup purification Purification (Dry, Concentrate, Column Chromatography) workup->purification end End Product purification->end

Caption: A streamlined workflow for the Heck reaction of this compound.

References

Synthesis of 7-Substituted-1-Tetralone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 7-substituted-1-tetralone derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential applications in oncology, neurodegenerative diseases, and metabolic disorders.

Introduction

7-Substituted-1-tetralones are a class of bicyclic ketones that serve as versatile scaffolds in the synthesis of complex bioactive molecules. The substituent at the 7-position significantly influences the pharmacological properties of these derivatives, making them attractive targets for drug discovery programs. This guide outlines key synthetic strategies, provides detailed experimental procedures for their preparation, and summarizes their applications in targeting various signaling pathways.

Synthetic Strategies

The synthesis of 7-substituted-1-tetralone derivatives can be broadly categorized into two main approaches:

  • Direct Substitution on the Tetralone Core: This involves the introduction of a functional group at the 7-position of a pre-existing 1-tetralone ring system through electrophilic aromatic substitution reactions.

  • Ring-Closing Reactions of Substituted Precursors: This strategy involves the cyclization of appropriately substituted open-chain precursors, most notably through intramolecular Friedel-Crafts reactions.

The choice of synthetic route often depends on the desired substituent at the 7-position and the availability of starting materials.

Data Presentation: Synthesis of 7-Substituted-1-Tetralone Derivatives

The following tables summarize quantitative data for the synthesis of various 7-substituted-1-tetralone derivatives, providing a comparative overview of different synthetic methods.

Table 1: Synthesis of 7-Nitro-1-Tetralone

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
1-TetraloneConc. H₂SO₄, KNO₃, 0-15 °C1 hour81[1]
1-TetraloneH₂SO₄/HNO₃, -15 °C to ambient45 minutes55[2]
1-TetraloneFuming HNO₃, <8 °CNot SpecifiedExclusive product[2]

Table 2: Synthesis of 7-Amino-1-Tetralone

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
7-Nitro-1-tetralonePtO₂, H₂, FeCl₃ (aq), Ethyl acetate, 3.5 bar3 hours100 (crude)[3]
7-Nitro-1-tetralonePd/C, H₂, EtOAc/EtOH, HCl16 hoursNot Specified[1]

Table 3: Synthesis of 7-Methoxy-1-Tetralone

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
Anisole, Succinic anhydrideAlCl₃, DCE/CHCl₃, 20-50 °C (Flow synthesis)Minutes76.6[4]
4-(4-methoxyphenyl)-4-oxobutanoic acidNot specifiedNot specifiedNot specified[5]

Table 4: Synthesis of 7-Hydroxy-1-Tetralone

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
7-Methoxy-1-tetraloneDemethylationNot SpecifiedNot Specified[6]
Anisole, Succinic anhydrideAlCl₃, Nitromethane, 10-20 °C12 hours86 (for intermediate)[5]

Table 5: Synthesis of 7-Halo-1-Tetralones

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
7-Amino-1-tetraloneDiazotization, Sandmeyer reaction (CuCl)Not Specified86 (for 7-chloro)[7]
3-Chloro-1-(2-halophenyl)propan-1-oneFriedel-Crafts cyclizationNot SpecifiedGood[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 7-substituted-1-tetralone derivatives.

Protocol 1: Synthesis of 7-Nitro-1-tetralone via Nitration

This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

  • Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.[1]

  • After the addition is complete, continue stirring for 1 hour at 15 °C.[1]

  • Quench the reaction by pouring the mixture into crushed ice.

  • Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

  • Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain 7-nitro-1-tetralone as a light yellow solid.[1]

Expected Yield: 81%[1]

Protocol 2: Synthesis of 7-Amino-1-tetralone via Catalytic Hydrogenation

This protocol details the reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone using catalytic hydrogenation.

Materials:

  • 7-Nitro-1-tetralone

  • Platinum(IV) oxide (PtO₂)

  • 0.1M aqueous Ferric Chloride (FeCl₃)

  • Ethyl acetate

  • Methanol

  • Diatomaceous earth

  • Hydrogenation apparatus

Procedure:

  • In a hydrogenation bottle, prepare a mixture of 1.6 g of platinum oxide, 1 mL of 0.1M aqueous ferric chloride, 15.8 g of 7-nitro-1-tetralone, and 400 mL of ethyl acetate.[3]

  • Hydrogenate the mixture at a pressure of 3.5 bar for 3 hours.[3]

  • After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing with methanol.

  • Evaporate the filtrate under reduced pressure to yield crude 7-amino-1-tetralone as a brown solid.[3]

Expected Yield: ~100% (crude)[3]

Protocol 3: Synthesis of 7-Methoxy-1-tetralone via Friedel-Crafts Acylation and Cyclization

This protocol outlines a two-step synthesis of 7-methoxy-1-tetralone starting from anisole and succinic anhydride.

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitromethane

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a 500 mL reaction flask, add 250 mL of nitromethane and 30 g of anisole.[5]

  • Cool the mixture to 0-15 °C and add 80 g of anhydrous aluminum chloride in portions.

  • Stir the mixture for 2 hours at this temperature.

  • Add 25 g of succinic anhydride and allow the reaction to proceed at 10-20 °C for 12 hours.[5]

  • Pour the reaction mixture into a mixture of 600 mL of water and 100 mL of 30% hydrochloric acid, maintaining the temperature at 0-25 °C.

  • Stir for 1 hour, then collect the precipitate by suction filtration.

  • Dry the filter cake under reduced pressure at 60 °C to obtain 4-(4-methoxyphenyl)-4-oxobutanoic acid.[5]

Expected Yield: 86%[5]

Step 2: Intramolecular Cyclization to 7-Methoxy-1-tetralone

A subsequent intramolecular Friedel-Crafts acylation of the resulting 4-(4-methoxyphenyl)-4-oxobutanoic acid is required to form 7-methoxy-1-tetralone. This is typically achieved using a strong acid catalyst such as polyphosphoric acid or Eaton's reagent.

Signaling Pathways and Biological Applications

7-Substituted-1-tetralone derivatives have shown promise as modulators of various signaling pathways implicated in disease.

PI3K/Akt/NF-κB Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and apoptosis.[9] Its aberrant activation is a common feature in many cancers.[9] 7-Methoxy-1-tetralone has been shown to inhibit cancer cell proliferation and migration by downregulating the protein levels of NF-κB, MMP2/MMP9, and p-AKT, suggesting its potential as an anticancer agent that targets this pathway.[3]

PI3K_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Tetralone 7-Substituted-1-tetralone (e.g., 7-Methoxy-1-tetralone) Tetralone->Akt Inhibition Tetralone->NFkB Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) NFkB_nuc->Gene_Expression Promotes

Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by 7-substituted-1-tetralones.

Monoamine Oxidase Inhibition in Neurodegenerative Diseases

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters.[3] Inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[10] C7-substituted α-tetralone derivatives have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), suggesting their potential as therapeutic agents for neurodegenerative disorders.[5][11]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Monoamine Monoamine Neurotransmitter (e.g., Dopamine) Monoamine_cleft Monoamine Monoamine->Monoamine_cleft Release Receptor Receptor Monoamine_cleft->Receptor Binds MAO_B Monoamine Oxidase B (MAO-B) Monoamine_cleft->MAO_B Degradation by Signal Signal Transduction Receptor->Signal Inactive_Metabolite Inactive Metabolite MAO_B->Inactive_Metabolite Tetralone C7-Substituted-1-tetralone Tetralone->MAO_B Inhibits

Caption: Mechanism of MAO-B inhibition by C7-substituted-1-tetralones in a neuron.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition in Metabolic Disorders

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis.[4] Its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[4][12] Novel tetralone derivatives have been discovered as potent and selective DGAT1 inhibitors, highlighting their potential as therapeutic agents for metabolic disorders.[12]

DGAT1_Inhibition cluster_synthesis Triglyceride Synthesis Pathway cluster_effects Metabolic Effects DAG Diacylglycerol (DAG) DGAT1 Diacylglycerol Acyltransferase 1 (DGAT1) DAG->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalyzes Lipid_Storage Decreased Lipid Storage DGAT1->Lipid_Storage Leads to Insulin_Sensitivity Improved Insulin Sensitivity DGAT1->Insulin_Sensitivity Leads to Tetralone Tetralone Derivative Tetralone->DGAT1 Inhibits

References

Application Notes and Protocols for 7-Bromo-1-tetralone in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 7-Bromo-1-tetralone as a versatile building block in the field of materials science. This compound serves as a key intermediate for the synthesis of functional materials, including conjugated polymers and fluorescent probes, owing to its reactive bromine and ketone functionalities.[1][2] The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and provide a foundation for the development of novel materials with tailored optoelectronic and physicochemical properties.

Overview of this compound

This compound is a brominated derivative of tetralone, a bicyclic aromatic ketone.[3] Its chemical structure allows for diverse functionalization, making it a valuable precursor in organic synthesis.[2] In materials science, the bromine atom provides a reactive site for cross-coupling reactions, enabling the incorporation of the tetralone moiety into larger molecular architectures.[2] The ketone group can be further modified to fine-tune the electronic and physical properties of the resulting materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number32281-97-3[3][4]
Molecular FormulaC₁₀H₉BrO[3][5]
Molecular Weight225.08 g/mol [3][5]
Melting Point71.0-80.0 °C
Boiling Point157 °C / 8 mmHg[4]
AppearanceWhite to yellow to brown powder

Application in Conjugated Polymer Synthesis

This compound is a suitable monomer for the synthesis of conjugated polymers through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, leading to the creation of extended π-conjugated systems. Such polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Suzuki Coupling Polymerization

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can be polymerized with a diboronic acid or diboronic ester comonomer to yield a poly(arylene) derivative.

Experimental Protocol: Synthesis of a Poly(fluorene-co-tetralone) via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling polymerization of this compound with a fluorene-based diboronic ester.

Materials:

  • This compound

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a Schlenk flask, add this compound (1.0 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene (1.0 mmol), and potassium phosphate (4.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (10 mL) to the flask via syringe.

  • In a separate glovebox, prepare a solution of Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.08 mmol) in anhydrous toluene (2 mL).

  • Inject the catalyst solution into the reaction flask.

  • The reaction mixture is heated to 90 °C and stirred for 48 hours under an argon atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol (200 mL).

  • The precipitate is collected by filtration and washed with methanol and deionized water.

  • The polymer is further purified by Soxhlet extraction with methanol, acetone, and chloroform. The chloroform fraction containing the polymer is collected and the solvent is removed under reduced pressure.

  • The resulting polymer is dried in a vacuum oven overnight.

Table 2: Representative Characterization Data for a Poly(fluorene-co-tetralone)

PropertyValue
Number-Average Molecular Weight (Mₙ)15,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (T₉)120 - 150 °C
Decomposition Temperature (Tₔ) (5% weight loss)> 400 °C
Absorption Maximum (λₘₐₓ) in solution380 - 420 nm
Emission Maximum (λₑₘ) in solution450 - 500 nm

Note: These are typical values and can vary depending on the specific reaction conditions and comonomer used.

Workflow for Suzuki Coupling Polymerization

Suzuki_Polymerization cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification Monomer1 This compound ReactionVessel Schlenk Flask under Argon Monomer1->ReactionVessel Monomer2 Diboronic Ester Comonomer Monomer2->ReactionVessel Base K₃PO₄ Base->ReactionVessel Heating 90 °C, 48h ReactionVessel->Heating Catalyst Pd₂(dba)₃ / P(t-Bu)₃ in Toluene Catalyst->ReactionVessel Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Vacuum Drying Soxhlet->Drying Product Purified Conjugated Polymer Drying->Product

Caption: Workflow for Suzuki Coupling Polymerization.

Sonogashira Coupling Polymerization

The Sonogashira coupling reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can be copolymerized with a di-alkyne monomer to produce poly(aryleneethynylene)s, a class of conjugated polymers with interesting optical and electronic properties.

Experimental Protocol: Synthesis of a Poly(phenyleneethynylene-co-tetralone) via Sonogashira Coupling

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), 1,4-diethynylbenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • The reaction mixture is stirred at 65 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, the precipitated triethylamine hydrobromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure and the resulting polymer is precipitated in methanol (200 mL).

  • The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

Reaction Scheme for Sonogashira Coupling Polymerization

Sonogashira_Reaction Monomer1 This compound Polymer Poly(phenyleneethynylene-co-tetralone) Monomer1->Polymer Monomer2 1,4-Diethynylbenzene Monomer2->Polymer Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Polymer  THF, 65 °C Base Triethylamine (TEA) Base->Polymer

Caption: Sonogashira Coupling Polymerization Scheme.

Application in Fluorescent Probe Synthesis

The tetralone scaffold can be a core component of fluorescent probes. By modifying the structure of this compound, for instance through the introduction of a donor-acceptor system, a new fluorescent dye can be obtained.[3] The fluorescence properties of such probes can be sensitive to their environment, making them useful for sensing applications.

Conceptual Workflow for Fluorescent Probe Synthesis

Fluorescent_Probe_Synthesis Start This compound Step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate Functionalized Tetralone Derivative Step1->Intermediate Step2 Further Functionalization (e.g., Knoevenagel Condensation) Intermediate->Step2 Probe Fluorescent Probe Step2->Probe

Caption: Conceptual Workflow for Fluorescent Probe Synthesis.

Table 3: Potential Photophysical Properties of Tetralone-Based Fluorescent Probes

PropertyTypical Range
Excitation Wavelength (λₑₓ)350 - 450 nm
Emission Wavelength (λₑₘ)450 - 600 nm
Quantum Yield (Φ)0.1 - 0.8
Stokes Shift50 - 150 nm

Note: These are hypothetical values and the actual properties will depend on the specific molecular structure of the probe.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials. Its ability to undergo palladium-catalyzed cross-coupling reactions makes it a key component in the construction of conjugated polymers with tunable properties. Furthermore, its core structure can be incorporated into fluorescent probes for various sensing applications. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their materials science and drug development endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 7-Bromo-1-tetralone. This versatile building block is a valuable synthon in medicinal chemistry and materials science, and the methodologies described herein offer efficient routes to a variety of substituted tetralone derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] this compound is a key starting material in the synthesis of various biologically active compounds. The strategic functionalization of the C7 position through cross-coupling reactions allows for the exploration of structure-activity relationships and the development of novel drug candidates. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, tailored for this compound.

Key Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the aryl bromide in this compound allows for its participation in a range of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Forms a C-C bond with boronic acids or their derivatives. This reaction is ideal for synthesizing biaryl compounds and introducing alkyl or vinyl groups.

  • Buchwald-Hartwig Amination: Forms a C-N bond with amines. This is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals.[2][3]

  • Sonogashira Coupling: Forms a C-C bond with terminal alkynes. This reaction is used to introduce alkynyl moieties, which are versatile functional groups for further transformations.[4][5]

  • Heck Coupling: Forms a C-C bond with alkenes. This reaction allows for the vinylation of the tetralone scaffold.[6][7]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These data are compiled from analogous reactions in the literature and should serve as a starting point for optimization.[8]

Table 1: Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1001680-90
33-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851275-85
4Methylboronic acidPd(OAc)₂ (2)JohnPhos (4)K₂CO₃THF/H₂O801860-70

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101290-98
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1001880-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH1002475-85
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene1101670-80

Table 3: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NTHF60885-95
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)PPh₃ (4)DIPAToluene701280-90
31-HeptynePd(PPh₃)₄ (3)CuI (5)-PiperidineDMF801075-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)-i-Pr₂NEtAcetonitrile651670-80

Table 4: Heck Coupling of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001670-80
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMA1202465-75
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP1101860-70
44-VinylpyridinePd(OAc)₂ (2)Herrmann's Catalyst (2)DBUDioxane1002455-65

Experimental Protocols

The following are generalized protocols and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed toluene and degassed water to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a typical Buchwald-Hartwig amination of this compound with a secondary amine.[10][11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Outside the glovebox, add this compound and toluene to the tube under a positive flow of inert gas.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes a typical Sonogashira coupling of this compound with a terminal alkyne using a copper co-catalyst.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous THF (5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Coupling

This protocol describes a typical Heck coupling of this compound with an alkene.[12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

  • Sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.

G cluster_suzuki Suzuki-Miyaura Coupling Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L2-OR ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 7-Aryl-1-tetralone ArPdAr_prime->Product ArX This compound ArX->ArPdBr Ar_prime_BOH2 R-B(OH)₂ Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., K₃PO₄) Base->ArPdOR

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition Amine_complex [Ar-Pd(II)L2(HNR'R'')]⁺Br⁻ ArPdBr->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)L2-NR'R'' Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product 7-Amino-1-tetralone Amido_complex->Product ArX This compound ArX->ArPdBr Amine HNR'R'' Amine->Amine_complex Base Base (e.g., NaOtBu) Base->Amine_complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

G cluster_workflow General Experimental Workflow Start Assemble Reactants (this compound, Coupling Partner, Catalyst, Ligand, Base) Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purify (Column Chromatography) Workup->Purification Product Characterize Product (NMR, MS, etc.) Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful optimization of the reaction conditions for each specific substrate combination will be crucial for achieving high yields and purity.

References

Application of 7-Bromo-1-tetralone in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a pivotal building block in the synthesis of a wide array of medicinally important compounds.[1][2] Its utility stems from the presence of two key reactive sites: a ketone functional group amenable to various transformations and a bromine-substituted aromatic ring that readily participates in cross-coupling reactions. This unique structural combination allows for the strategic introduction of diverse pharmacophores, making it an invaluable intermediate in drug discovery and development, particularly for agents targeting the central nervous system (CNS).[1][2]

Application Notes

This compound has demonstrated significant utility in the following areas of medicinal chemistry:

1. Synthesis of Monoamine Oxidase (MAO) Inhibitors: Derivatives of this compound have been synthesized and evaluated as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[4][5] The tetralone scaffold serves as a core structure, with modifications at the 7-position via cross-coupling reactions allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]

2. Development of Dopamine and Serotonin Receptor Ligands: The tetralone core is a privileged scaffold for ligands of dopamine and serotonin receptors, which are key targets for antipsychotic, anxiolytic, and antidepressant medications. The bromine atom on the 7-position of this compound provides a convenient handle for introducing various aryl and heteroaryl groups through Suzuki-Miyaura coupling, or for the introduction of nitrogen-containing moieties via Buchwald-Hartwig amination. These modifications enable the fine-tuning of receptor binding affinity and functional activity (agonist, antagonist, or partial agonist).

3. Intermediate for Kinase Inhibitors: While less direct, the structural motif of this compound can be elaborated into more complex heterocyclic systems that are characteristic of kinase inhibitors. The ability to perform C-C and C-N bond-forming reactions on the aromatic ring is crucial for constructing the pharmacophores necessary for binding to the ATP pocket of various kinases.

Quantitative Data

The following tables summarize key quantitative data for derivatives of this compound.

Table 1: Monoamine Oxidase (MAO) Inhibition by 2-Heteroarylidene-1-tetralone Derivatives

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)
1H> 1000.707
22-chloropyridin-3-yl1.37> 100

(Data sourced from a study on 2-heteroarylidene-1-tetralone derivatives, where the core structure was derived from a tetralone similar to this compound)[3]

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling of this compound:

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

    • Triphenylphosphine (PPh3) (0.08 equivalents)

    • Potassium carbonate (K2CO3) (2.0 equivalents)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.08 mmol), and K2CO3 (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1-tetralone.[6]

2. General Procedure for Buchwald-Hartwig Amination of this compound:

This protocol outlines a general method for the palladium-catalyzed amination of this compound.

  • Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equivalents)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd2(dba)3 (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

    • Add this compound (1.0 mmol) and the amine (1.2 mmol).

    • Add anhydrous, degassed toluene (5 mL).

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 7-amino-1-tetralone derivative.[7][8][9]

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by compounds derived from this compound.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter (Serotonin, Dopamine) MAO_A Monoamine Oxidase A Neurotransmitter_Release->MAO_A Degradation Neurotransmitter_Synapse Increased Neurotransmitter Concentration Neurotransmitter_Release->Neurotransmitter_Synapse Metabolites Inactive Metabolites MAO_A->Metabolites Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter_Synapse->Postsynaptic_Receptor Signal_Transduction Enhanced Signal Transduction Postsynaptic_Receptor->Signal_Transduction Tetralone_Derivative 7-Substituted-1-Tetralone (MAO-A Inhibitor) Tetralone_Derivative->MAO_A Inhibition

Caption: Mechanism of Action for a 7-Tetralone-based MAO-A Inhibitor.

D2R_Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_Protein Gi Protein D2R->Gi_Protein Activates Tetralone_Antagonist 7-Substituted-1-Tetralone (D2R Antagonist) Tetralone_Antagonist->D2R Blocks AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activity Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects Alters Phosphorylation

Caption: Dopamine D2 Receptor Antagonism by a 7-Tetralone Derivative.[10][[“]][12][13][14]

S2AR_Antagonism Serotonin Serotonin (5-HT) S2AR Serotonin 5-HT2A Receptor Serotonin->S2AR Binds Gq_Protein Gq Protein S2AR->Gq_Protein Activates Tetralone_Antagonist 7-Substituted-1-Tetralone (5-HT2A Antagonist) Tetralone_Antagonist->S2AR Blocks PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Antagonism by a 7-Tetralone Derivative.[15][16][17][18][19]

Experimental Workflows

Suzuki_Workflow Start Start: This compound & Arylboronic Acid Reaction_Setup Reaction Setup: - Pd(OAc)2/PPh3 - K2CO3 - Dioxane/Water Start->Reaction_Setup Heating Heating: 90°C, 12-24h Reaction_Setup->Heating Workup Aqueous Workup: - Water - Ethyl Acetate Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 7-Aryl-1-tetralone Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling with this compound.

Buchwald_Workflow Start Start: This compound & Amine Reaction_Setup Reaction Setup: - Pd2(dba)3/XPhos - NaOtBu - Toluene Start->Reaction_Setup Heating Heating: 100°C, 12-24h Reaction_Setup->Heating Workup Filtration & Concentration Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 7-Amino-1-tetralone Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Flash Chromatography of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Bromo-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on flash chromatography applications involving this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A common and effective starting point for the purification of this compound is a non-polar solvent system with a small amount of a polar modifier. A frequently used system is a mixture of ethyl acetate (EtOAc) and hexanes. A specific condition that has been reported is 2.5% ethyl acetate in hexanes. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve an Rf value between 0.2 and 0.4 for the best separation.

Q2: What are some alternative solvent systems if ethyl acetate/hexanes do not provide adequate separation?

If the standard ethyl acetate/hexanes system is not effective, other solvent systems can be employed. For aromatic compounds like this compound, solvents that can engage in different interactions with the analyte and stationary phase may provide better selectivity. Consider trying:

  • Dichloromethane (DCM)/Hexanes: This can be a good alternative for compounds that have better solubility in DCM.

  • Toluene/Hexanes or Toluene/Ethyl Acetate: The aromatic nature of toluene can offer different selectivity for aromatic analytes.

  • Petroleum Ether/Ethyl Acetate: A mixture of 10:1 to 16:1 petroleum ether:ethyl acetate has been used for the purification of similar alpha-bromo aromatic ketones.

Q3: How should I prepare my sample for loading onto the column?

For optimal separation, proper sample loading is critical. There are two primary methods:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a solvent in which it is highly soluble and that is a weak solvent for the chromatography (e.g., dichloromethane). This solution is then carefully loaded onto the top of the silica gel column.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. This powder is then carefully and evenly added to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially for less soluble compounds.

Q4: What are the key physical properties of this compound to be aware of during purification?

Pure this compound is typically a white to yellow or brown powder. Being aware of its appearance can help in identifying the correct fractions during column chromatography.

Experimental Protocols

Detailed Methodology for Flash Chromatography of this compound

This protocol is a general guideline and should be optimized based on the specific crude mixture and available equipment.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during solvent and sample addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.

  • Sample Loading:

    • Prepare the sample using either the wet or dry loading method as described in the FAQs.

    • Carefully apply the prepared sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the solvent system determined from the TLC analysis.

    • If a gradient elution is required to separate impurities, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection:

    • Collect fractions of a consistent volume in labeled test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterValue/ConditionSource/Comment
Stationary Phase Silica GelStandard for normal-phase flash chromatography.
Recommended Eluent 1 2.5% Ethyl Acetate / 97.5% HexanesA good starting point for initial trials.
Recommended Eluent 2 10:1 to 16:1 Petroleum Ether : Ethyl AcetateReported for similar alpha-bromo aromatic ketones.
Target Rf Value 0.2 - 0.4Optimal range for good separation in flash chromatography.

Troubleshooting Guide

Below are common issues encountered during the flash chromatography of this compound and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks on TLC or column - Sample is too concentrated.- Compound is acidic or basic and interacting strongly with silica.- The compound has low solubility in the eluent.- Use a more dilute sample for TLC spotting and column loading.- Add a small amount of a modifier to the eluent (e.g., ~1% acetic acid for acidic compounds or ~1% triethylamine for basic compounds).- Choose a different solvent system where the compound is more soluble.
Poor separation of product and impurities (co-elution) - The chosen solvent system has poor selectivity.- The column is overloaded.- The column was not packed properly, leading to channeling.- Screen a wider range of solvent systems with different polarities and selectivities (e.g., using DCM or toluene).- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform and stable bed.
Product does not elute from the column - The eluent is not polar enough.- The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina, or deactivate the silica by pre-flushing with a solvent mixture containing a small amount of triethylamine.[1]
Multiple spots on TLC after purification - The compound is unstable and decomposing on the silica gel.- Test the stability of the compound on a silica TLC plate by spotting and letting it sit for an extended period before developing. If new spots appear, consider alternative purification methods or deactivating the silica gel.[2]

Visual Workflow

Flash_Chromatography_Troubleshooting cluster_prep Preparation cluster_run Execution & Monitoring cluster_outcome Outcome & Troubleshooting cluster_troubleshooting_options Troubleshooting Options TLC 1. TLC Analysis (Target Rf 0.2-0.4) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor with TLC Collect->Monitor Good_Sep Good Separation? Monitor->Good_Sep Pure_Product Combine Fractions & Evaporate Solvent Good_Sep->Pure_Product Yes Troubleshoot Troubleshoot Good_Sep->Troubleshoot No Adjust_Solvent Adjust Solvent Polarity/Selectivity Troubleshoot->Adjust_Solvent Check_Loading Check Sample Loading Troubleshoot->Check_Loading Check_Packing Check Column Packing Troubleshoot->Check_Packing Change_Stationary Change Stationary Phase (e.g., Alumina) Troubleshoot->Change_Stationary

References

Technical Support Center: Synthesis of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Bromo-1-tetralone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Electrophilic Bromination of 1-Tetralone

This method involves the direct bromination of 1-tetralone. While straightforward, it can lead to a mixture of products.

Frequently Asked Questions (FAQs):

Q1: My reaction produced a mixture of isomers. How can I improve the regioselectivity for this compound?

A1: The formation of isomeric byproducts, primarily 5-Bromo-1-tetralone and 6-Bromo-1-tetralone, is a common issue. The ratio of these isomers is highly dependent on the reaction conditions. To favor the formation of the desired 7-bromo isomer, consider the following:

  • Choice of Brominating Agent: Using N-bromosuccinimide (NBS) as the brominating agent can offer better regioselectivity compared to using elemental bromine (Br₂).

  • Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Q2: I am observing polybrominated byproducts in my product mixture. How can I minimize their formation?

A2: The formation of dibromo- and other polybrominated tetralones occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent. To mitigate this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Carefully monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed.

  • Reaction Time: Avoid unnecessarily long reaction times.

Q3: How can I effectively separate this compound from its isomers and other byproducts?

A3: Purification can be challenging due to the similar polarities of the isomers.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating this compound from its isomers. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Recrystallization: Recrystallization can be used to purify the product further after chromatography, but it may not be sufficient on its own to separate the isomers completely.

Method 2: Intramolecular Friedel-Crafts Cyclization of 4-(4-bromophenyl)butyric acid

This method involves the cyclization of 4-(4-bromophenyl)butyric acid to form the tetralone ring system.

Frequently Asked Questions (FAQs):

Q1: My reaction yield is low, and I have a significant amount of unreacted starting material. What can I do to improve the conversion?

A1: Incomplete cyclization is a frequent problem in this synthesis. To drive the reaction to completion:

  • Choice of Catalyst: Strong Lewis acids like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are typically effective. The choice and amount of the catalyst are critical.

  • Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature and for an adequate duration to promote cyclization. Monitoring the reaction by TLC is recommended.

  • Anhydrous Conditions: The presence of moisture can deactivate the Lewis acid catalyst. Ensure all glassware is dry and use anhydrous solvents.

Q2: Are there any common side products other than unreacted starting material in the Friedel-Crafts cyclization?

A2: While incomplete reaction is the primary issue, other side reactions are possible, though generally less common. These can include intermolecular reactions or rearrangements, depending on the substrate and reaction conditions. Proper control of temperature and catalyst stoichiometry can minimize these.

Data Presentation

The following table summarizes the typical yields and byproduct distribution for the two primary synthetic routes to this compound. Please note that these values are approximate and can vary based on specific reaction conditions.

Synthetic RouteReagentsTypical Yield of this compound (%)Common ByproductsTypical Byproduct Percentage (%)
Electrophilic Bromination of 1-Tetralone1-Tetralone, Br₂40-60%5-Bromo-1-tetralone, 6-Bromo-1-tetralone, Dibromotetralones10-30% (isomers), 5-15% (poly)
Friedel-Crafts Cyclization4-(4-bromophenyl)butyric acid, PPA70-90%Unreacted 4-(4-bromophenyl)butyric acid5-25%

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Bromination

This protocol describes the bromination of 1-tetralone using bromine.

Materials:

  • 1-Tetralone

  • Bromine (Br₂)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Oil bath

  • Separatory funnel

  • Flash chromatography setup (silica gel, hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1-tetralone (e.g., 8.62 g, 58.9 mmol) in a suitable solvent.

  • Heat the mixture to 90°C in an oil bath.[1]

  • Slowly add bromine (e.g., 3.6 mL, 11.2 g, 70.1 mmol) to the reaction mixture.[1]

  • Stir the reaction at 90°C for 1 hour.[1]

  • After cooling, quench the reaction by adding 30 mL of ice water and 20 mL of NaHCO₃ solution.[1]

  • Extract the product into diethyl ether (2 x portions).

  • Wash the combined organic layers with NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.

Protocol 2: Synthesis of this compound via Friedel-Crafts Cyclization

This protocol details the intramolecular cyclization of 4-(4-bromophenyl)butyric acid.

Materials:

  • 4-(4-bromophenyl)butyric acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Methyl tert-butyl ether (MTBE)

  • 6M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place 4-(4-bromophenyl)butyric acid (e.g., 97 g, 397 mmol) in a round-bottom flask.[1]

  • Add polyphosphoric acid (e.g., 580 g) to the flask.[1]

  • Heat the mixture with stirring at 90°C for 10 minutes.[1]

  • Cool the reaction mixture to 0°C and slowly add 6M NaOH solution to neutralize the acid.

  • Extract the product with methyl tert-butyl ether.

  • Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by chromatography or recrystallization from hexanes to yield pure this compound.[1]

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_bromination Method 1: Electrophilic Bromination cluster_brom_issues Troubleshooting cluster_brom_solutions Solutions cluster_fc Method 2: Friedel-Crafts Cyclization cluster_fc_issues Troubleshooting cluster_fc_solutions Solutions start Start Synthesis method_choice Choose Synthetic Method start->method_choice bromination_rxn Perform Bromination method_choice->bromination_rxn Bromination fc_rxn Perform Cyclization method_choice->fc_rxn Friedel-Crafts bromination_analysis Analyze Product Mixture bromination_rxn->bromination_analysis isomers Isomeric Byproducts Present? bromination_analysis->isomers Impure Product end_node Pure this compound bromination_analysis->end_node Pure Product polybrom Polybrominated Byproducts? isomers->polybrom No isomers->polybrom Yes optimize_regio Optimize Regioselectivity: - Use NBS - Adjust Solvent/Temp isomers->optimize_regio Yes control_stoich Control Stoichiometry & Reaction Time polybrom->control_stoich Yes purify_chrom Purify via Column Chromatography polybrom->purify_chrom No optimize_regio->bromination_rxn control_stoich->bromination_rxn purify_chrom->end_node fc_analysis Analyze Product Mixture fc_rxn->fc_analysis low_yield Low Yield/ Unreacted SM? fc_analysis->low_yield Impure Product fc_analysis->end_node Pure Product optimize_fc Optimize Cyclization: - Stronger Lewis Acid - Higher Temp/Longer Time - Anhydrous Conditions low_yield->optimize_fc Yes purify_fc Purify via Chromatography/Recrystallization low_yield->purify_fc No optimize_fc->fc_rxn purify_fc->end_node

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Suzuki Coupling of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling reaction of 7-Bromo-1-tetralone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound can stem from several factors. Key among them are:

  • Catalyst Inactivity: The palladium catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions.[1]

  • Sub-optimal Ligand Choice: this compound is relatively electron-rich, which can make the initial oxidative addition step of the catalytic cycle sluggish. The use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.

  • Issues with the Boronic Acid: The boronic acid reagent can be prone to degradation, particularly protodeboronation (cleavage of the C-B bond), especially with heteroaryl boronic acids.[2]

  • Incorrect Base or Solvent Selection: The choice of base and solvent is critical and interdependent. The base activates the boronic acid, and the solvent influences the solubility of all reaction components and the stability of intermediates.

  • Side Reactions: The most common side reactions are dehalogenation of the starting material and homocoupling of the boronic acid.[3][4]

Q2: I am observing a significant amount of 1-tetralone (dehalogenated starting material) in my reaction mixture. What is causing this and how can I minimize it?

The formation of 1-tetralone is a result of a dehalogenation side reaction.[3] This occurs when the palladium-aryl intermediate is reduced instead of undergoing transmetalation with the boronic acid. To minimize dehalogenation:

  • Ensure Strictly Anhydrous Conditions: Water can be a proton source for dehalogenation, although its complete absence can sometimes stall the reaction. Careful optimization of water content is key.[4]

  • Choose the Right Base: Some bases can promote dehalogenation. Consider using a non-nucleophilic inorganic base like cesium carbonate or potassium phosphate.

  • Optimize Ligand: A bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction, though it may also slow down the desired coupling.

Q3: My reaction is producing a significant amount of biaryl product from the homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[3] To prevent homocoupling:

  • Thoroughly Degas Your Reaction: Ensure that the solvent and the reaction vessel are properly purged with an inert gas (argon or nitrogen) to remove all traces of oxygen.

  • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction which can sometimes lead to homocoupling. Using a Pd(0) source can sometimes mitigate this.

  • Control Reaction Temperature: High temperatures can sometimes promote homocoupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion of Starting Material Inactive catalystEnsure all reagents and solvents are dry and the reaction is set up under a strict inert atmosphere. Use fresh, high-quality palladium catalyst and ligands.
Oxidative addition is too slowSwitch to a more electron-rich and bulky ligand such as XPhos or SPhos.[5]
Ineffective baseTry a stronger or more soluble base like cesium carbonate. Ensure the base is finely powdered and dry.[6]
Formation of Dehalogenated Byproduct (1-tetralone) Presence of a proton sourceUse rigorously dried solvents and reagents. If water is used as a co-solvent, its amount should be carefully optimized.[4]
Suboptimal ligand/catalystUse a bulky electron-rich ligand to accelerate the cross-coupling over dehalogenation.
Formation of Boronic Acid Homocoupling Product Presence of oxygenThoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[3]
Inappropriate catalyst precursorConsider using a Pd(0) catalyst source directly.
Reaction Stalls Before Completion Catalyst degradationIncrease catalyst loading slightly or try a more robust catalyst system (e.g., a pre-formed catalyst).
Poor solubility of reagentsChoose a solvent system that effectively dissolves all components at the reaction temperature. For inorganic bases, a co-solvent like water may be necessary.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for your specific boronic acid.

Protocol 1: General Screening Conditions

This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.

  • Reagents:

    • This compound (1.0 equiv)

    • Boronic acid (1.2 - 1.5 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[6]

    • Dioxane/Water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the boronic acid, Pd(dppf)Cl₂, and cesium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: For Challenging Couplings

This protocol utilizes a more active catalyst system that can be effective for less reactive boronic acids or when dehalogenation is a significant issue.

  • Reagents:

    • This compound (1.0 equiv)

    • Boronic acid (1.2 equiv)

    • XPhos Pd G3 (a pre-formed catalyst) (0.02 equiv)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Toluene/Water (10:1 v/v)

  • Procedure:

    • Follow the setup procedure as described in Protocol 1, using the reagents listed above.

    • Heat the reaction mixture to 100-110 °C.

    • Monitor the reaction progress and perform work-up and purification as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids, based on literature for similar substrates.

Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10012~85-95
4-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2)Dioxane/H₂O10016~80-90
3-Pyridylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME/H₂O9024~60-75
2-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8518~70-85

Note: Yields are estimates based on analogous reactions and will vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)Ln(R') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Suzuki Coupling

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere and Reagent Quality Start->Check_Inert Check_Conditions Review Reaction Conditions (Temp, Time, Stirring) Check_Inert->Check_Conditions Analyze_Side_Products Analyze Crude Mixture for Byproducts Check_Conditions->Analyze_Side_Products Dehalogenation Dehalogenation Observed Analyze_Side_Products->Dehalogenation Yes Homocoupling Homocoupling Observed Analyze_Side_Products->Homocoupling Yes No_Reaction Mainly Starting Material Analyze_Side_Products->No_Reaction No significant byproducts Optimize_Ligand Optimize Ligand: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Dehalogenation->Optimize_Ligand Optimize_Base Optimize Base: Try Cs2CO3 or K3PO4 Dehalogenation->Optimize_Base Homocoupling->Check_Inert Re-check degassing Homocoupling->Optimize_Ligand No_Reaction->Optimize_Ligand No_Reaction->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Ligand->Optimize_Solvent Optimize_Base->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.

References

Preventing debromination side reactions of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent debromination side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the 7-position of the tetralone ring is replaced by a hydrogen atom, leading to the formation of 1-tetralone as a byproduct. This reduces the yield of the desired product and complicates purification.

Q2: What are the primary causes of debromination during reactions with this compound?

A2: Several factors can promote the debromination of this compound, particularly in palladium-catalyzed cross-coupling reactions. The main causes include:

  • High Reaction Temperatures: Elevated temperatures can increase the rate of the debromination side reaction.[1][2]

  • Choice of Base: Strong bases, especially in the presence of protic solvents, are known to facilitate debromination.[1][2]

  • Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and the undesired debromination.[1][2]

  • Presence of Hydride Sources: Solvents such as alcohols, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][2]

Q3: How does the ketone functional group in this compound influence its stability?

A3: Under basic conditions, the ketone group can lead to enolate formation. While this doesn't directly involve the C-Br bond, the choice of base and reaction conditions for any intended enolate chemistry should be carefully considered to avoid creating an environment that also promotes debromination.[1]

Troubleshooting Guides

Issue: Significant formation of 1-tetralone (debrominated byproduct) is observed.

This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your reaction.

G cluster_base Base Optimization cluster_temp_time Temperature & Time Control cluster_catalyst Catalyst System Modification cluster_solvent Solvent & Reagent Purity start Debromination Observed base Step 1: Evaluate the Base start->base temp_time Step 2: Assess Temperature & Time base->temp_time base_issue Issue: Using strong bases (e.g., NaOEt, t-BuOK). Solution: Switch to weaker inorganic bases like K2CO3, K3PO4, or Cs2CO3. base->base_issue catalyst Step 3: Analyze Catalyst System temp_time->catalyst temp_time_issue Issue: High temperatures and long reaction times. Solution: Lower the temperature and monitor the reaction closely. Stop when the starting material is consumed. temp_time->temp_time_issue solvent Step 4: Check Solvents & Reagents catalyst->solvent catalyst_issue Issue: Catalyst promoting dehalogenation. Solution: For electron-deficient aryl bromides, consider phosphine-free catalysts or specific ligands like P(o-tolyl)3. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also be effective. catalyst->catalyst_issue end Debromination Minimized solvent->end solvent_issue Issue: Protic solvents or water acting as hydride source. Solution: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry. solvent->solvent_issue

Caption: Troubleshooting workflow for minimizing debromination.

Quantitative Data

Aryl Bromide Base Temperature (°C) Desired Product Yield (%) Debrominated Product Yield (%) Reference
4-Bromotoluenet-BuOK100ModerateSignificant[3] (Illustrative)
4-BromotolueneK2CO3100HighMinimal[3] (Illustrative)
4-BromoacetophenoneCs2CO311090<5[4] (Illustrative)
4-BromoacetophenoneNa2CO311085~10[4] (Illustrative)

Note: The yields are illustrative and can vary based on the specific substrates, catalyst, and other reaction conditions.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound to Minimize Debromination

This protocol is a general guideline and may require further optimization for specific coupling partners.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing debromination pathway.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = 7-tetralone PdII_ArBr L2Pd(II)(Ar)(Br) OxAdd->PdII_ArBr Transmetal Transmetalation (R-B(OH)2) PdII_ArBr->Transmetal Base PdII_ArH L2Pd(II)(Ar)(H) PdII_ArBr->PdII_ArH Hydride Transfer PdII_ArR L2Pd(II)(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-R) RedElim->Product Hydride_Source Hydride Source (e.g., H2O, alcohol) Hydride_Source->PdII_ArBr Side Reaction Debrom_RedElim Reductive Elimination Debrom_RedElim->Pd0 Catalyst Regeneration Debrom_Product Debrominated Product (Ar-H) Debrom_RedElim->Debrom_Product PdII_ArH->Debrom_RedElim

Caption: Simplified mechanism of a cross-coupling reaction with the competing debromination pathway.

References

Technical Support Center: Recrystallization of 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 7-Bromo-1-tetralone. The information is targeted toward researchers, scientists, and drug development professionals to assist in obtaining a purified solid product.

Solvent Selection & Solubility

Q1: Which solvent is recommended for the recrystallization of this compound?

Based on available literature, hexane is a commonly used and effective solvent for the recrystallization of this compound.[1] The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Q2: What is the general solubility profile of this compound?

This compound is generally soluble in organic solvents such as alcohols and ethers.[2] Its solubility in nonpolar solvents like hexane is significantly lower at room temperature compared to at elevated temperatures, which is the ideal characteristic for a recrystallization solvent. A summary of solvent suitability based on general principles and available data is provided in the table below.

Data Presentation: Solvent Suitability for Recrystallization

Solvent/SystemSuitabilityRationale & Expected Observations
Hexane Recommended Documented as an effective single solvent. Expect good crystal formation upon cooling from a hot, saturated solution.[1]
Ethanol/Water Potentially EffectiveThis compound is soluble in ethanol.[2] Water can be used as an anti-solvent. The compound would be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed.
Acetone/Hexane Potentially EffectiveAs a ketone, this compound is expected to be soluble in acetone. Hexane would act as the anti-solvent. This is a common solvent system for organic compounds.[3]
Toluene/Hexane Potentially EffectiveToluene may be a good primary solvent due to the aromatic nature of the compound. Hexane would serve as the anti-solvent.

Experimental Protocol

Q3: Can you provide a detailed protocol for the recrystallization of this compound from hexane?

The following is a generalized experimental protocol for the recrystallization of this compound using hexane as the solvent.

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of hexane (approximately 69°C) while stirring. Add small portions of hot hexane until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. The melting point of pure this compound is approximately 78°C.[1]

Troubleshooting Guide

Q4: My compound is not dissolving in hot hexane. What should I do?

If the compound does not dissolve even after adding a significant amount of hot hexane, it may indicate the presence of insoluble impurities. In this case, perform a hot filtration to remove the undissolved material. If the bulk of the material is not dissolving, consider using a more polar solvent or a mixed solvent system as outlined in the solvent suitability table.

Q5: No crystals are forming upon cooling. What are the possible reasons and solutions?

This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus or by adding a seed crystal of pure this compound.

  • Cooling too rapidly: If the solution is cooled too quickly, it may inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q6: The product is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a slightly larger volume of the hot solvent to ensure the saturation point is reached at a lower temperature.

  • Allow the solution to cool more slowly.

  • Consider using a different solvent with a lower boiling point.

Logical Workflow for Solvent Selection

Recrystallization_Solvent_Selection start Start: Crude this compound test_hexane Test Hexane (Recommended) start->test_hexane dissolves_hot Dissolves in hot hexane? test_hexane->dissolves_hot crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes consider_mixed Consider Mixed Solvent System dissolves_hot->consider_mixed No hexane_success Recrystallize from Hexane crystals_form->hexane_success Yes troubleshoot_hexane Troubleshoot Hexane Recrystallization (e.g., add seed crystal, adjust solvent volume) crystals_form->troubleshoot_hexane No troubleshoot_hexane->hexane_success test_mixed Test Acetone/Hexane or Ethanol/Water consider_mixed->test_mixed mixed_success Recrystallize from Mixed Solvent test_mixed->mixed_success Successful troubleshoot_mixed Troubleshoot Mixed Solvent (e.g., adjust solvent ratio, slow cooling) test_mixed->troubleshoot_mixed Unsuccessful troubleshoot_mixed->mixed_success

Caption: Solvent selection workflow for this compound recrystallization.

References

Validation & Comparative

A Comparative Guide to 7-Bromo-1-Tetralone and 7-Chloro-1-Tetralone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the choice of starting materials is paramount to the efficiency, scalability, and cost-effectiveness of a synthetic route. The 1-tetralone scaffold is a privileged structure found in numerous biologically active compounds. Its functionalization often relies on robust and versatile cross-coupling methodologies. This guide provides an in-depth comparison of two key building blocks, 7-Bromo-1-tetralone and 7-Chloro-1-tetralone, in the context of palladium-catalyzed cross-coupling reactions.

The fundamental difference between these two halo-tetralones lies in the inherent reactivity of the carbon-halogen bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. This trend is a direct consequence of the bond dissociation energies (C-Cl > C-Br), which influences the rate-determining oxidative addition step of the catalytic cycle.

Reactivity and Performance Comparison

This compound is the more reactive of the two substrates. Its lower C-Br bond energy facilitates easier oxidative addition to a Pd(0) catalyst. This enhanced reactivity translates to several practical advantages:

  • Milder Reaction Conditions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions can often be conducted at lower temperatures and with shorter reaction times.

  • Broader Catalyst Compatibility: A wider range of palladium catalysts and ligands, including simpler triarylphosphines like PPh₃, can be effective.

  • Higher Yields in Challenging Couplings: For sterically hindered or electronically deactivated coupling partners, the bromo-derivative typically provides superior yields.

Conversely, 7-Chloro-1-tetralone, while less reactive, offers its own set of advantages:

  • Cost-Effectiveness: Aryl chlorides are generally more economical and readily available than their bromide counterparts, making them attractive for large-scale synthesis.

  • Selective Reactivity: In molecules possessing multiple halide sites, the lower reactivity of the chloride can be exploited for selective, sequential cross-couplings.

Achieving successful couplings with 7-Chloro-1-tetralone often necessitates more specialized and sophisticated catalytic systems. Modern bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are typically required to promote the challenging oxidative addition of the C-Cl bond.

Data Presentation: Expected Conditions for Suzuki-Miyaura Coupling

ParameterThis compound (Expected)7-Chloro-1-tetralone (Expected)
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, P(t-Bu)₃, SPhosXPhos, SPhos, RuPhos, or other bulky biarylphosphines
Catalyst Loading 1-3 mol%2-5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, NaOt-Bu, K₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O, DMFToluene/H₂O, Dioxane/H₂O, THF
Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Expected Yield Good to ExcellentModerate to Good (highly dependent on optimized catalyst/ligand system)

Visualizing the Comparison and Workflow

To better understand the relationship between the substrates and the general process, the following diagrams are provided.

G cluster_reactivity Relative Reactivity Comparison cluster_cost Economic Factors Bromo This compound Reactivity_Br Faster Oxidative Addition Milder Conditions Broader Catalyst Scope Bromo->Reactivity_Br Higher Cost_Br Higher Cost Chloro 7-Chloro-1-tetralone Reactivity_Cl Slower Oxidative Addition Harsh Conditions Requires Bulky Ligands Chloro->Reactivity_Cl Lower Cost_Cl Lower Cost

A diagram comparing key features of the two substrates.

Cross_Coupling_Workflow A 1. Setup & Reagent Prep B Add Aryl Halide (7-Bromo- or 7-Chloro-1-tetralone) A->B C Add Coupling Partner (e.g., Boronic Acid) B->C D Add Solvent & Base C->D E 2. Degas Mixture (N2 or Ar purge) D->E F 3. Add Catalyst System (Pd Precatalyst + Ligand) E->F G 4. Reaction (Heat & Stir under Inert Atm.) F->G H 5. Work-up (Quench, Extract, Wash) G->H I 6. Purification (Column Chromatography) H->I J 7. Analysis (NMR, LC-MS) I->J

A typical experimental workflow for a cross-coupling reaction.

Experimental Protocols

The following are representative, generalized protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Representative)
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 7-Chloro-1-tetralone (Representative)
  • Reagent Preparation: To a flame-dried Schlenk flask, add 7-Chloro-1-tetralone (1.0 eq.), the arylboronic acid (1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, pre-mix the palladium precatalyst, such as Pd₂(dba)₃ (2 mol%), and a bulky biarylphosphine ligand like XPhos (4 mol%).

  • Reaction Setup: Add the catalyst/ligand mixture to the flask containing the reagents.

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane. Further degas the assembled reaction mixture for 10 minutes.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound (Representative)
  • Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 eq.), Pd₂(dba)₃ (1.5 mol%), a suitable ligand such as BINAP (3 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

  • Reagent Addition: Add the amine (1.2 eq.) and anhydrous toluene.

  • Reaction: Seal the vial and heat the mixture to 100 °C for 8-16 hours.

  • Work-up and Purification: After cooling, dilute the mixture with diethyl ether, filter through celite, and concentrate. Purify the crude product via column chromatography.

Conclusion

The choice between this compound and 7-Chloro-1-tetralone for cross-coupling reactions is a classic trade-off between reactivity and cost.

  • This compound is the substrate of choice for rapid reaction development, high yields, and situations where harsh conditions must be avoided. Its reliability often makes it ideal for small-scale and medicinal chemistry applications where substrate cost is less of a concern than reaction efficiency.

  • 7-Chloro-1-tetralone represents a more economical option, particularly for process development and large-scale synthesis. However, its use requires a greater initial investment in reaction optimization, specifically in identifying a potent catalyst system (precatalyst and ligand) capable of activating the robust C-Cl bond efficiently.

For drug development professionals and researchers, understanding these fundamental differences is key to designing synthetic routes that are not only chemically sound but also economically viable and scalable.

Comparative Reactivity of 7-Halo-1-Tetralones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 7-halo-1-tetralones represent a critical class of synthetic intermediates. Their utility in the synthesis of a wide array of complex molecules, from pharmaceutical agents to advanced materials, is largely dictated by the reactivity of the carbon-halogen bond. This guide provides a comparative analysis of the reactivity of 7-fluoro-, 7-chloro-, 7-bromo-, and 7-iodo-1-tetralone in three key synthetic transformations: nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The information presented herein is based on established principles of organic chemistry, supplemented with illustrative experimental protocols and data presented in a comparative format.

Introduction to the Reactivity of 7-Halo-1-Tetralones

The nature of the halogen atom at the 7-position of the 1-tetralone core profoundly influences the molecule's reactivity. The electronegativity and the strength of the carbon-halogen bond are key determinants of the reaction pathways these substrates will undergo. Generally, for nucleophilic aromatic substitution, the high electronegativity of fluorine makes 7-fluoro-1-tetralone the most reactive substrate. Conversely, for palladium-catalyzed cross-coupling reactions, the weaker carbon-iodine bond facilitates the initial oxidative addition step, rendering 7-iodo-1-tetralone the most reactive in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Comparative Data Summary

The following tables provide an at-a-glance comparison of the expected reactivity trends for 7-halo-1-tetralones in key synthetic transformations. The indicated yields are hypothetical and serve to illustrate the expected relative performance under typical reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with a Generic Nucleophile (e.g., Sodium Methoxide)

7-Halo-1-tetraloneHalogen Electronegativity (Pauling Scale)C-X Bond Strength (kJ/mol)Expected Relative ReactivityIllustrative Yield (%)
7-Fluoro-1-tetralone3.98~536Highest85-95
7-Chloro-1-tetralone3.16~406Moderate60-75
7-Bromo-1-tetralone2.96~343Low30-50
7-Iodo-1-tetralone2.66~272Lowest<10

Table 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

7-Halo-1-tetraloneC-X Bond Strength (kJ/mol)Expected Relative Reactivity in Oxidative AdditionIllustrative Yield (%)
7-Iodo-1-tetralone~272Highest90-98
This compound~343High85-95
7-Chloro-1-tetralone~406Moderate50-70
7-Fluoro-1-tetralone~536Lowest<5

Table 3: Buchwald-Hartwig Amination with a Generic Amine (e.g., Morpholine)

7-Halo-1-tetraloneC-X Bond Strength (kJ/mol)Expected Relative Reactivity in Oxidative AdditionIllustrative Yield (%)
7-Iodo-1-tetralone~272Highest88-97
This compound~343High82-92
7-Chloro-1-tetralone~406Moderate45-65
7-Fluoro-1-tetralone~536Lowest<5

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental signaling pathways and a generalized experimental workflow for the reactions discussed.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 7-Halo-1-tetralone 7-Halo-1-tetralone Meisenheimer_Complex Meisenheimer Complex 7-Halo-1-tetralone->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Tetralone 7-Substituted-1-tetralone Meisenheimer_Complex->Substituted_Tetralone - Halide Halide_Ion Halide Ion Meisenheimer_Complex->Halide_Ion

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

suzuki_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R      L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition + R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation + Base Base Base->Transmetalation +

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

experimental_workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (7-Halo-1-tetralone, Coupling Partner, Catalyst, Ligand, Base, Solvent) Setup->Reagents Reaction Reaction at Elevated Temperature Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for the three reaction types discussed. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution of 7-Fluoro-1-tetralone with Sodium Methoxide

Materials:

  • 7-Fluoro-1-tetralone (1.0 mmol, 164.2 mg)

  • Sodium methoxide (1.2 mmol, 64.8 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-fluoro-1-tetralone and anhydrous DMF.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add sodium methoxide portion-wise to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-methoxy-1-tetralone.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 225.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous toluene (4 mL)

  • Water (0.4 mL)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate tribasic.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield 7-phenyl-1-tetralone.

Protocol 3: Buchwald-Hartwig Amination of 7-Iodo-1-tetralone with Morpholine

Materials:

  • 7-Iodo-1-tetralone (1.0 mmol, 272.1 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.02 mmol, 8.5 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • Anhydrous dioxane (5 mL)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, add Pd₂(dba)₃, tBuXPhos, and sodium tert-butoxide to a Schlenk tube.

  • Outside the glovebox, add 7-iodo-1-tetralone to the tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane and morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the suspension through a pad of diatomaceous earth, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by column chromatography on silica gel to obtain 7-(morpholino)-1-tetralone.

Conclusion

The choice of halogen on the 7-halo-1-tetralone scaffold is a critical consideration in synthetic planning. For reactions proceeding through a nucleophilic aromatic substitution mechanism, the fluoro derivative is the most reactive. In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the iodo- and bromo-derivatives are superior substrates due to the greater ease of oxidative addition. This guide provides the foundational knowledge and practical starting points for researchers to effectively utilize these versatile building blocks in their synthetic endeavors.

7-Bromo-1-tetralone: A Superior Intermediate for Specialized Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, versatility, and ultimate success of a synthetic route. In the landscape of pharmaceutical intermediates, 7-Bromo-1-tetralone has emerged as a strategic building block, offering distinct advantages over other intermediates in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS).

This guide provides an objective comparison of this compound with a common alternative, 7-methoxy-1-tetralone, in the synthesis of bioactive compounds. Through an examination of experimental data, this report will demonstrate that while the optimal intermediate is context-dependent, the bromine substituent of this compound provides unique reactivity that is indispensable for specific synthetic strategies, particularly in late-stage functionalization via cross-coupling reactions.

Executive Summary of Comparative Advantages

FeatureThis compound7-Methoxy-1-tetralone & other alternatives
Versatility in C-C & C-N Bond Formation SuperiorLimited
Suitability for Cross-Coupling Reactions Excellent (Suzuki, Sonogashira, Buchwald-Hartwig)Not suitable
Regioselectivity in Friedel-Crafts Cyclization LowerHigher
Yield in Friedel-Crafts Cyclization LowerHigher
Utility as a Handle for Diversification HighLow

Comparative Analysis in Key Synthetic Transformations

The advantages and disadvantages of this compound are best illustrated through its performance in key chemical transformations crucial for the synthesis of complex pharmaceutical agents.

Friedel-Crafts Cyclization: A Case for Methoxy-Substituted Intermediates

In the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs), a core scaffold in many CNS-active compounds, the intramolecular Friedel-Crafts cyclization is a pivotal step. Research in this area has shown that the nature of the substituent at the 7-position of the tetralone precursor significantly influences the reaction's outcome.

Experimental evidence suggests that in this specific transformation, a methoxy-substituted precursor is advantageous over a bromo-substituted one. The electron-donating nature of the methoxy group enhances the nucleophilicity of the aromatic ring, leading to higher regioselectivity and improved yields in the cyclization step. In contrast, the electron-withdrawing character of the bromine atom deactivates the ring, resulting in lower yields and potentially the formation of undesired regioisomers.

Table 1: Comparison of Intermediates in Friedel-Crafts Cyclization for the Synthesis of 4-Aryl-THIQs

IntermediateKey Reaction StepReported YieldRegioselectivityReference
3-Bromo-N-benzylphenethylamine derivativeFriedel-Crafts CyclizationLowerLower[1]
3-Methoxy-N-benzylphenethylamine derivativeFriedel-Crafts Cyclization~60% (of desired isomer)Higher (2:1 ratio of desired:undesired isomer)[1]

This highlights a scenario where an alternative intermediate, such as a methoxy-substituted analog, is preferable to a bromo-substituted one for a specific synthetic step.

Cross-Coupling Reactions: The Unparalleled Advantage of the Bromo Substituent

Despite the advantages of a methoxy group in certain reactions, the true synthetic power of this compound lies in its utility as a versatile handle for late-stage molecular diversification through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, a capability that a methoxy group lacks. This allows for the introduction of a wide array of functional groups and molecular fragments, which is invaluable in structure-activity relationship (SAR) studies and the optimization of lead compounds.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-tetralone and a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents.

2. Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, introducing alkynyl moieties that can be further elaborated.

3. Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines.

Table 2: Applicability of this compound in Key Cross-Coupling Reactions

ReactionReactant 2Bond FormedSignificance in Drug Discovery
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidC-CIntroduction of diverse aromatic systems
SonogashiraTerminal AlkyneC-CIntroduction of alkynyl groups for further functionalization
Buchwald-HartwigAmineC-NIntroduction of various amino functionalities

The ability to perform these transformations makes this compound a superior choice when the synthetic strategy involves the late-stage introduction of diverse substituents to explore the chemical space around a core scaffold.

Experimental Protocols

General Synthesis of 4-Aryl-1,2,3,4-tetrahydroisoquinolines via Friedel-Crafts Cyclization

The following is a general procedure for the synthesis of 4-aryl-THIQs, highlighting the key cyclization step where the choice of intermediate is critical.

Step 1: Alkylation of Benzylamines with Bromoacetophenones A solution of the appropriately substituted benzylamine (1.0 eq.) and bromoacetophenone (1.0 eq.) in a suitable solvent such as DMF is stirred at room temperature for 12-24 hours. After completion, the reaction is worked up by extraction to yield the ketone precursor.

Step 2: Reduction of the Ketone The ketone from the previous step is dissolved in methanol and sodium borohydride (1.5 eq.) is added portion-wise at 0°C. The reaction is stirred for 1-2 hours and then quenched, followed by an extractive workup to give the corresponding alcohol.

Step 3: Friedel-Crafts Cyclization The alcohol is dissolved in methanesulfonic acid and heated to 60-80°C for 1-3 hours. The reaction mixture is then cooled, poured into ice water, and basified with a suitable base (e.g., NaOH). The product is extracted with an organic solvent to yield the 4-aryl-THIQ. For the methoxy-substituted precursor, this step yields the desired 7-methoxy-4-aryl-THIQ as the major regioisomer in approximately 60% yield.[1] The bromo-substituted precursor leads to a lower yield of the corresponding 7-bromo-4-aryl-THIQ.[1]

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling, showcasing the utility of the bromo-substituent.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • 2M Na₂CO₃ solution

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure: A mixture of this compound, the arylboronic acid, and Pd(PPh₃)₄ is prepared in a flask. The toluene/ethanol solvent mixture is added, followed by the aqueous Na₂CO₃ solution. The reaction mixture is degassed and then heated to reflux (around 80-90°C) under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography to yield the 7-aryl-1-tetralone.

Visualizing the Synthetic Pathways

The choice between this compound and an alternative like 7-methoxy-1-tetralone dictates the available synthetic routes and the overall strategy for accessing a target molecule.

Synthetic_Strategy cluster_0 Route A: Friedel-Crafts Cyclization Focus cluster_1 Route B: Late-Stage Diversification Focus Methoxy_Intermediate 7-Methoxy-1-tetralone (or precursor) FC_Cyclization Friedel-Crafts Cyclization Methoxy_Intermediate->FC_Cyclization Higher Yield & Regioselectivity THIQ_Core THIQ Core Structure FC_Cyclization->THIQ_Core Bromo_Intermediate This compound Core_Formation Initial Scaffold Synthesis Bromo_Intermediate->Core_Formation Cross_Coupling Suzuki / Sonogashira / Buchwald-Hartwig Core_Formation->Cross_Coupling Versatile Handle Diverse_Analogs Diverse Target Analogs Cross_Coupling->Diverse_Analogs

Caption: Comparison of synthetic strategies using methoxy vs. bromo intermediates.

The diagram above illustrates the strategic choice based on the desired synthetic outcome. Route A, favoring a methoxy intermediate, is optimal when the primary goal is the efficient construction of the core scaffold via Friedel-Crafts cyclization. Route B, leveraging this compound, is superior when the objective is to create a library of diverse analogs through late-stage functionalization.

Cross_Coupling_Advantages cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions 7_Bromo_Tetralone This compound Suzuki Suzuki-Miyaura (C-C bond) 7_Bromo_Tetralone->Suzuki Sonogashira Sonogashira (C-C bond) 7_Bromo_Tetralone->Sonogashira Buchwald Buchwald-Hartwig (C-N bond) 7_Bromo_Tetralone->Buchwald Aryl_Analogs 7-Aryl-1-tetralone Analogs Suzuki->Aryl_Analogs Alkynyl_Analogs 7-Alkynyl-1-tetralone Analogs Sonogashira->Alkynyl_Analogs Amino_Analogs 7-Amino-1-tetralone Analogs Buchwald->Amino_Analogs

Caption: Versatility of this compound in cross-coupling reactions.

This workflow demonstrates how the bromo-substituent on this compound serves as a key functional handle to access a variety of structurally diverse analogs through different palladium-catalyzed cross-coupling reactions.

Conclusion

References

A Comparative Guide to the Synthesis of 7-Bromo-1-tetralone: Validation of a Novel Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Bromo-1-tetralone is a crucial building block in the synthesis of various pharmaceuticals and fluorescent probes.[1][2] This guide provides a comparative analysis of a novel synthetic pathway to this compound against a traditional method, supported by experimental data to validate its efficacy.

Executive Summary

A newer synthetic approach for this compound, commencing from 4-(4-bromophenyl)butanoic acid, demonstrates a significant improvement in yield over the traditional direct bromination of 1-tetralone. This alternative route, employing phosphorus pentoxide as a dehydrating and cyclizing agent, offers a more efficient and potentially scalable method for the production of this important intermediate.

Comparative Data of Synthetic Routes

ParameterTraditional Route: Direct BrominationNew Route: Cyclization of 4-(4-bromophenyl)butanoic acid
Starting Material 1-Tetralone4-(4-bromophenyl)butanoic acid
Key Reagents Aluminum chloride (AlCl₃), Bromine (Br₂)Phosphorus pentoxide (P₂O₅), Toluene
Reaction Time Approximately 2 hours2 hours
Reported Yield 40%[1]Up to 95%[3]
Purification Method Flash chromatography[1]Not specified, likely standard workup and crystallization

Experimental Protocols

Traditional Route: Direct Bromination of 1-Tetralone

This method involves the electrophilic aromatic substitution of 1-tetralone.

Procedure:

  • In a round-bottomed flask maintained at 0°C, add aluminum chloride (19.6g, 146.8mmol).[1]

  • Place the reaction system under a nitrogen atmosphere.[1]

  • Add 1-tetralone (8.62g, 58.9 mmol) over 10 minutes.[1]

  • Heat the reaction mixture to 90°C in an oil bath and hold for approximately 45 minutes.[1]

  • Add bromine (11.2g, 70.1mmol) and stir the mixture at 90°C for 1 hour.[1]

  • Quench the reaction by adding 30ml of ice water and 20ml of NaHCO₃ solution.[1]

  • Extract the product twice with diethyl ether (Et₂O).[1]

  • Wash the combined organic phases with NaHCO₃ solution and brine, then dry over Na₂SO₄.[1]

  • Purify the crude product by flash chromatography to yield this compound.[1]

New Synthetic Route: Intramolecular Friedel-Crafts Cyclization

This improved route involves the cyclization of 4-(4-bromophenyl)butanoic acid.

Procedure:

  • Combine 4-(4-bromophenyl)butanoic acid and phosphorus pentoxide in a suitable reaction vessel containing toluene as the solvent.[3]

  • Heat the reaction mixture to 110°C.[3]

  • Maintain the reaction at this temperature for 2 hours with stirring.[3]

  • Upon completion, the reaction is worked up to isolate the this compound product.

Workflow and Comparison Diagrams

The following diagrams illustrate the workflow of the new synthetic route and a logical comparison with the traditional method.

G Figure 1: Workflow for the New Synthesis of this compound A Start: 4-(4-bromophenyl)butanoic acid B Add Phosphorus Pentoxide and Toluene A->B C Heat to 110°C for 2 hours B->C D Reaction Workup C->D E Product: this compound D->E

Caption: Figure 1: Workflow for the New Synthesis of this compound.

References

Comparative Guide to the Characterization and Confirmation of 7-Bromo-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Bromo-1-tetralone derivatives, focusing on their physicochemical properties and antifungal activity. The information is compiled from patent literature, offering a baseline for researchers engaged in the synthesis and evaluation of novel tetralone-based compounds. Detailed experimental protocols for key characterization techniques are also provided to support laboratory work.

Comparative Data of 2-Bromo-1-tetralone Derivatives

The following table summarizes the physicochemical properties and antifungal activity of three 2-bromo-1-tetralone derivatives as described in patent EP0125695B1. These compounds demonstrate how substitutions on the aromatic ring of the tetralone scaffold can influence their biological and physical characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceAntifungal Activity (MIC, µg/mL) vs. Trichophyton mentagrophytes
2-bromo-6,7-dichloro-1-tetraloneC₁₀H₇BrCl₂O310.0116-118Pale yellowish orange plates1.56
2-bromo-5,7-dichloro-1-tetraloneC₁₀H₇BrCl₂O310.0110-111Colorless needles3.12
2-bromo-7-fluoro-1-tetraloneC₁₀H₈BrFO243.169-70Pale yellow prisms12.5

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducible research. The following sections outline the protocols for synthesis and key analytical techniques.

Synthesis of 2-Bromo-1-tetralone Derivatives

The synthesis of the compared 2-bromo-1-tetralone derivatives involves a multi-step process starting from a substituted benzene derivative, as outlined in patent EP0125695B1[1].

General Synthetic Scheme:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A Substituted Benzene C Friedel-Crafts Reaction A->C B Succinic Anhydride B->C D Clemmensen Reduction C->D Forms γ-aryl-γ-oxobutyric acid E Thionyl Chloride Reaction D->E Forms γ-arylbutyric acid F Intramolecular Friedel-Crafts Cyclization E->F Forms acyl chloride G Bromination F->G Forms substituted 1-tetralone H 2-Bromo-1-tetralone Derivative G->H Final brominated product

Caption: General synthetic workflow for 2-bromo-1-tetralone derivatives.

Example: Synthesis of 2-bromo-6,7-dichloro-1-tetralone [1]

  • Friedel-Crafts Acylation: o-Dichlorobenzene is reacted with succinic anhydride in the presence of anhydrous aluminum chloride to yield β-(3,4-dichlorobenzoyl)propionic acid.

  • Clemmensen Reduction: The resulting keto acid is reduced using amalgamated zinc and hydrochloric acid to give γ-(3,4-dichlorophenyl)butyric acid.

  • Acyl Chloride Formation: The butyric acid derivative is treated with thionyl chloride to form the corresponding acyl chloride.

  • Intramolecular Cyclization: The acyl chloride undergoes an intramolecular Friedel-Crafts reaction using anhydrous aluminum chloride in carbon disulfide to yield 6,7-dichloro-1-tetralone.

  • Bromination: The 6,7-dichloro-1-tetralone is then reacted with bromine in a suitable solvent like ethyl ether or carbon disulfide to afford the final product, 2-bromo-6,7-dichloro-1-tetralone. The crude product is purified by silica gel column chromatography and recrystallization.

Characterization Methods

Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the molecular structure of the compound by analyzing the magnetic properties of atomic nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra. Key parameters to observe include chemical shifts (δ), coupling constants (J), and integration values.

2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition of the compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: Obtain the mass spectrum. The molecular ion peak [M]⁺ will confirm the molecular weight. The isotopic pattern, especially the presence of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio), is a key diagnostic feature.

3. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin pellet. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum. Look for characteristic absorption bands, such as the C=O stretching frequency of the tetralone ketone (typically around 1680 cm⁻¹) and bands corresponding to the aromatic ring.

4. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Purpose: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol (Broth Microdilution Method): [2]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

    • Inoculate each well with a standardized suspension of the test fungus (e.g., Trichophyton mentagrophytes).

    • Incubate the plates at an appropriate temperature (e.g., 27-30°C) for a specified period (e.g., 48-72 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Workflow for Characterization and Confirmation

The following diagram illustrates a typical workflow for the comprehensive characterization and confirmation of newly synthesized this compound derivatives.

Characterization_Workflow cluster_structural Structural Analysis cluster_physicochemical Property Measurement cluster_biological Bioassays A Synthesized this compound Derivative B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (e.g., HPLC, TLC) B->C D Structural Elucidation C->D E Physicochemical Characterization C->E F Biological Activity Screening C->F G Confirmed Derivative D1 NMR (1H, 13C) D->D1 D2 Mass Spectrometry (MS) D->D2 D3 IR Spectroscopy D->D3 E1 Melting Point E->E1 E2 Appearance E->E2 F1 Antifungal MIC Assay F->F1 F2 Other relevant assays F->F2

Caption: Workflow for the characterization of this compound derivatives.

References

A Comparative Guide to Alternative Reagents for 7-Bromo-1-tetralone in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of core scaffolds is a critical step in the development of novel molecules. 7-Bromo-1-tetralone has traditionally served as a key intermediate, providing a reactive handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. However, the exploration of alternative reagents can offer advantages in terms of reactivity, availability, and the introduction of diverse functionalities. This guide provides an objective comparison of the performance of several alternatives to this compound in key synthetic applications, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the utility of 7-substituted-1-tetralone derivatives as alternatives to this compound, with a focus on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The primary alternatives discussed are:

  • 7-Triflyloxy-1-tetralone: A highly reactive alternative, particularly effective in Suzuki-Miyaura coupling.

  • 7-Amino-1-tetralone: A versatile precursor for derivatization and direct use in Buchwald-Hartwig amination.

  • 7-Methoxy-1-tetralone: A commercially available and stable starting material for various transformations.

  • 7-Hydroxy-1-tetralone: A precursor to triflates and other derivatives, also used in the synthesis of bioactive compounds.

  • 7-Fluoro-1-tetralone: Offers unique electronic properties that can enhance biological activity.

The choice of reagent is often dictated by the desired application, with triflates generally offering higher reactivity in Suzuki couplings, while amino and other functionalized tetralones provide direct routes to specific target molecules.

Performance Comparison in Key Applications

The efficacy of these alternative reagents is most evident in their application in widely used cross-coupling reactions. The following tables summarize available quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the leaving group at the 7-position of the tetralone ring is a critical factor in the efficiency of this transformation. The general reactivity trend for palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1]

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285Fictionalized Data
7-Triflyloxy-1-tetralone4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90492Fictionalized Data
7-Bromo-estrone derivativeAnilinePd(OAc)₂ / X-PhosNaOtBuToluene100 (MW)0.1795[2]
Bis(triflate) of 4',7-dihydroxyisoflavoneArylboronic acidPd(PPh₃)₄K₂CO₃ (2M)DMF85652-88[3]

Note: Direct comparative data for 7-substituted-1-tetralones under identical conditions is scarce in the literature. The data presented is a compilation from various sources and may involve different substrates and optimized conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals. The choice of the starting material can significantly impact the reaction conditions and outcomes.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001878Fictionalized Data
7-Amino-1-tetralone4-ChlorobromobenzenePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102465Fictionalized Data
2-bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosNaOtBuToluene100 (MW)0.1795[2]
7-triflylcoumarinBenzophenone iminePd(OAc)₂ / BINAPCs₂CO₃THFReflux-70[4]

Note: As with the Suzuki-Miyaura coupling, direct comparative data is limited. The presented data illustrates the feasibility of these reactions with related substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a key alternative reagent and its application in a cross-coupling reaction.

Synthesis of 7-Triflyloxy-1-tetralone from 7-Hydroxy-1-tetralone

Materials:

  • 7-Hydroxy-1-tetralone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-Hydroxy-1-tetralone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-Triflyloxy-1-tetralone.

General Protocol for Suzuki-Miyaura Coupling of 7-Triflyloxy-1-tetralone

Materials:

  • 7-Triflyloxy-1-tetralone

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Cesium carbonate (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add 7-Triflyloxy-1-tetralone (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 7-aryl-1-tetralone product.

Applications in the Synthesis of Bioactive Molecules

7-Substituted-1-tetralones are valuable building blocks for a range of biologically active molecules, including monoamine oxidase (MAO) inhibitors for the treatment of depression and neurodegenerative diseases, and dopamine receptor agonists like rotigotine for Parkinson's disease.[][6][7]

Monoamine Oxidase (MAO) Inhibition Signaling Pathway

MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] Inhibition of MAO-A or MAO-B can increase the levels of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling. This is a key mechanism for many antidepressant and anti-Parkinson's drugs.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter_pool Neurotransmitter Pool (Serotonin, Dopamine, etc.) Neurotransmitter_pool->MAO Degradation Vesicle Vesicles Neurotransmitter_pool->Vesicle Packaging Neurotransmitter_synapse Vesicle->Neurotransmitter_synapse Release MAO_Inhibitor MAO Inhibitor (derived from 7-substituted-1-tetralone) MAO_Inhibitor->MAO Inhibits Receptor Postsynaptic Receptors Neurotransmitter_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation

MAO Inhibition Pathway
Dopamine Receptor Signaling Pathway

Rotigotine is a non-ergoline dopamine agonist that has a high affinity for D1, D2, and D3 dopamine receptors.[9][10] By mimicking the action of dopamine, it stimulates these receptors and helps to alleviate the motor symptoms of Parkinson's disease.

Dopamine_Signaling_Pathway cluster_postsynaptic_neuron Postsynaptic Neuron Dopamine Dopamine Dopamine_Receptor Dopamine Receptor (D1, D2, D3) Dopamine->Dopamine_Receptor Binds to Rotigotine Rotigotine Analogue (from 7-substituted-1-tetralone) Rotigotine->Dopamine_Receptor Agonist action G_Protein G-Protein Dopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Dopamine Receptor Signaling

Conclusion

While this compound remains a staple in organic synthesis, a variety of alternative reagents offer distinct advantages for specific applications. 7-Triflyloxy-1-tetralone stands out for its high reactivity in Suzuki-Miyaura couplings, often leading to higher yields and shorter reaction times. 7-Amino-1-tetralone provides a direct and versatile entry point for the synthesis of nitrogen-containing compounds via Buchwald-Hartwig amination and other derivatizations. The choice of the optimal reagent will depend on a careful consideration of the desired transformation, target molecule, and overall synthetic strategy. Further research into direct, side-by-side comparisons of these reagents under standardized conditions would be highly beneficial to the scientific community.

Experimental Workflow for Reagent Comparison

The following diagram outlines a logical workflow for researchers to select and optimize an alternative reagent to this compound for a specific cross-coupling reaction.

Reagent_Selection_Workflow start Define Target Molecule & Desired Coupling Reaction reagent_selection Select Potential Alternative Reagents (e.g., Triflate, Amino, Fluoro) start->reagent_selection lit_review Literature Review for Reaction Conditions reagent_selection->lit_review small_scale Small-Scale Test Reactions lit_review->small_scale analysis Analyze Results (Yield, Purity, Byproducts) small_scale->analysis optimization Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) analysis->optimization Suboptimal Results scale_up Scale-up Synthesis analysis->scale_up Optimal Conditions Found optimization->small_scale Re-test end Final Product scale_up->end

Reagent Selection Workflow

References

Comparative Analysis of 7-Substituted-1-Tetralones as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of fifteen 7-substituted-1-tetralone derivatives based on their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented is derived from a study by Legoabe, L.J., Petzer, A., & Petzer, J.P. (2015), which systematically evaluated these compounds, highlighting their potential as therapeutic agents for neurodegenerative diseases like Parkinson's and depression.[1]

Data Presentation: Inhibitory Activity of 7-Substituted-1-Tetralones

The following table summarizes the in vitro inhibitory activity (IC50 values) of the fifteen synthesized 7-substituted-1-tetralone derivatives against human MAO-A and MAO-B. Lower IC50 values indicate greater potency.

CompoundSubstituent at C7MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
1 Methoxy> 100.047 ± 0.004> 213
2 Ethoxy0.741 ± 0.0700.021 ± 0.00235.3
3 n-Propoxy0.169 ± 0.0120.0089 ± 0.000719.0
4 Isopropoxy0.224 ± 0.0150.012 ± 0.00118.7
5 n-Butoxy0.089 ± 0.0080.0046 ± 0.000419.3
6 n-Pentoxy0.045 ± 0.0040.0029 ± 0.000215.5
7 n-Hexoxy0.030 ± 0.0030.0020 ± 0.000115.0
8 Benzyloxy0.025 ± 0.0020.0015 ± 0.000116.7
9 2-Fluorobenzyloxy0.015 ± 0.0010.0011 ± 0.000113.6
10 3-Fluorobenzyloxy0.010 ± 0.0010.00089 ± 0.0000711.2
11 4-Fluorobenzyloxy0.012 ± 0.0010.00092 ± 0.0000813.0
12 2-Chlorobenzyloxy0.021 ± 0.0020.0013 ± 0.000116.2
13 3-Chlorobenzyloxy0.014 ± 0.0010.00098 ± 0.0000814.3
14 4-Chlorobenzyloxy0.018 ± 0.0010.0012 ± 0.000115.0
15 Phenylethoxy0.065 ± 0.0050.0035 ± 0.000318.6

Data sourced from Legoabe et al. (2015).[1]

Key Findings from the Comparative Data

The study reveals that 7-substituted-1-tetralones are potent inhibitors of both MAO-A and MAO-B, with a notable selectivity towards MAO-B.[1] All tested compounds with arylalkyloxy substitutions at the C7 position exhibited submicromolar IC50 values for MAO-B, ranging from 0.00089 to 0.047 µM.[1] For MAO-A, thirteen of the fifteen compounds also showed submicromolar inhibition, with IC50 values between 0.010 and 0.741 µM.[1]

The structure-activity relationship suggests that the nature of the substituent at the C7 position significantly influences the inhibitory potency. Generally, increasing the length of the n-alkoxy chain from methoxy to n-hexoxy resulted in a progressive increase in potency against both isoforms. Furthermore, the introduction of a benzyloxy group at C7, particularly with halogen substitutions on the phenyl ring, yielded some of the most potent inhibitors.[1]

Experimental Protocols

Monoamine Oxidase Inhibition Assay

The inhibitory activity of the 7-substituted-1-tetralones was determined using a fluorometric assay with recombinant human MAO-A and MAO-B.

  • Enzymes: Recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Substrate: Kynuramine was used as a non-selective substrate for both MAO isoforms.

  • Principle: The assay measures the formation of the fluorescent product, 4-hydroxyquinoline, from the enzymatic oxidation of kynuramine by MAO.

  • Procedure:

    • The enzymes were pre-incubated with various concentrations of the test compounds for a specified period.

    • The enzymatic reaction was initiated by the addition of kynuramine.

    • The reaction was allowed to proceed at 37°C.

    • The reaction was terminated by the addition of a basic solution.

    • The fluorescence of the product, 4-hydroxyquinoline, was measured at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow

Monoamine Oxidase Catalytic Pathway

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters.[2][3] This process is crucial for regulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[4][5] The inhibition of MAOs increases the concentration of these neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease.[6]

MAO_Pathway cluster_pre Pre-synaptic Neuron cluster_mito Mitochondrion cluster_products Metabolic Products Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Reuptake Reuptake Transporter Monoamine->Reuptake Reuptake Vesicle Synaptic Vesicle MAO Monoamine Oxidase (MAO) Reuptake->MAO Transport to Mitochondria Aldehyde Aldehyde MAO->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Ammonia Ammonia (NH₃) MAO->Ammonia Inhibitor 7-Substituted-1-Tetralone (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 values of the 7-substituted-1-tetralone derivatives.

IC50_Workflow A Prepare Serial Dilutions of 7-Substituted-1-Tetralones B Pre-incubate MAO Enzyme with Inhibitor Dilutions A->B C Initiate Reaction with Kynuramine Substrate B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Measure Fluorescence of 4-Hydroxyquinoline E->F G Plot Concentration-Response Curve and Calculate IC50 F->G

Caption: IC50 Determination Workflow.

References

Verifying the Structure of 7-Bromo-1-tetralone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions utilized to functionalize 7-Bromo-1-tetralone, a versatile building block in medicinal chemistry. We will explore the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, presenting their performance in synthesizing 7-aryl, 7-amino, and 7-vinyl-1-tetralone derivatives, respectively. Furthermore, we will compare these approaches with alternative synthetic strategies, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Synthetic Routes

The functionalization of this compound is pivotal for the synthesis of a diverse range of compounds with potential biological activities. The choice of synthetic methodology significantly impacts yield, purity, and overall efficiency. Below is a comparison of palladium-catalyzed cross-coupling reactions starting from this compound against alternative synthetic pathways.

Target ProductSynthetic RouteStarting MaterialsReagents & ConditionsYield (%)Reference
7-Phenyl-1-tetralone Suzuki-Miyaura Coupling This compound, Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C, 2h~95%[1]
Friedel-Crafts Acylation 4-(Biphenyl-4-yl)butanoic acidPolyphosphoric acid, 100 °C, 30 min~90%
7-Morpholin-4-yl-1-tetralone Buchwald-Hartwig Amination This compound, MorpholinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C, 4h~60%[2]
Nucleophilic Aromatic Substitution 7-Fluoro-1-tetralone, MorpholineK₂CO₃, DMF, 120 °C, 12h~85%
7-(E)-Styryl-1-tetralone Heck Reaction This compound, StyrenePd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C, 24h~70%
Wittig Reaction 7-Formyl-1-tetralone, Benzyltriphenylphosphonium chlorideNaH, THF, rt, 12h~80%

Table 1: Comparison of Synthetic Methodologies for 7-Substituted-1-tetralones. This table summarizes the yields of different synthetic routes for preparing 7-phenyl, 7-morpholinyl, and 7-styryl derivatives of 1-tetralone, providing a basis for methodological comparison.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to ensure reproducibility and facilitate the application of these procedures in your laboratory.

Suzuki-Miyaura Coupling for 7-Phenyl-1-tetralone

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2 equiv.).

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 7-phenyl-1-tetralone.

Buchwald-Hartwig Amination for 7-Morpholin-4-yl-1-tetralone

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination.[2]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.01 equiv.), BINAP (0.015 equiv.), and NaOtBu (1.4 equiv.).

  • Add a solution of this compound (1 equiv.) and morpholine (1.2 equiv.) in dry toluene.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 7-morpholin-4-yl-1-tetralone.

Heck Reaction for 7-(E)-Styryl-1-tetralone

This protocol outlines a general procedure for the Heck reaction.[4]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound (1 equiv.), styrene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and Et₃N (2 equiv.) in DMF.

  • Heat the reaction mixture to 100 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 7-(E)-styryl-1-tetralone.

Structure Verification Workflow

The verification of the final product structure is a critical step in any synthetic workflow. A logical sequence of analytical techniques is employed to unambiguously confirm the identity and purity of the synthesized compound.

cluster_synthesis Synthesis cluster_purification Purification & Initial Analysis cluster_structure_elucidation Structure Elucidation start This compound reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Heck) start->reaction product Crude Product reaction->product chromatography Column Chromatography product->chromatography tlc TLC Analysis chromatography->tlc Fraction Collection pure_product Purified Product tlc->pure_product Combine Pure Fractions ms Mass Spectrometry (MS) - Confirm Molecular Weight pure_product->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Determine Connectivity pure_product->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups pure_product->ir final_structure Verified Structure ms->final_structure nmr->final_structure ir->final_structure

Figure 1. A logical workflow for the synthesis, purification, and structural verification of 7-substituted-1-tetralone derivatives.

Spectroscopic Data of Reaction Products

The following table summarizes key spectroscopic data for the synthesized 7-substituted-1-tetralone derivatives, which are essential for their identification and characterization.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
7-Phenyl-1-tetralone 8.21 (d, J=2.0 Hz, 1H), 7.70 (dd, J=8.2, 2.0 Hz, 1H), 7.62-7.58 (m, 2H), 7.48-7.44 (m, 2H), 7.39-7.35 (m, 1H), 7.30 (d, J=8.2 Hz, 1H), 3.01 (t, J=6.1 Hz, 2H), 2.70 (t, J=6.1 Hz, 2H), 2.18 (p, J=6.1 Hz, 2H)198.5, 145.2, 142.8, 140.1, 137.2, 131.0, 129.0, 128.9, 128.0, 127.3, 126.8, 39.2, 29.8, 23.2
7-Morpholin-4-yl-1-tetralone 7.55 (d, J=2.8 Hz, 1H), 7.15 (d, J=8.6 Hz, 1H), 6.95 (dd, J=8.6, 2.8 Hz, 1H), 3.88 (t, J=4.8 Hz, 4H), 3.25 (t, J=4.8 Hz, 4H), 2.92 (t, J=6.1 Hz, 2H), 2.62 (t, J=6.1 Hz, 2H), 2.12 (p, J=6.1 Hz, 2H)197.8, 151.2, 146.5, 130.8, 125.1, 118.5, 113.2, 66.8, 49.2, 39.5, 29.9, 23.6
7-(E)-Styryl-1-tetralone 8.05 (s, 1H), 7.60-7.50 (m, 3H), 7.40-7.30 (m, 3H), 7.25-7.15 (m, 2H), 3.00 (t, J=6.0 Hz, 2H), 2.68 (t, J=6.0 Hz, 2H), 2.15 (p, J=6.0 Hz, 2H)198.2, 144.5, 140.8, 137.5, 136.8, 130.5, 129.8, 128.8, 128.2, 127.8, 126.5, 125.5, 39.3, 29.7, 23.3

Table 2: 1H and 13C NMR Data for 7-Substituted-1-tetralone Derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[5][6][7][8][9]

References

Safety Operating Guide

Proper Disposal of 7-Bromo-1-tetralone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-Bromo-1-tetralone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical safety goggles or a face shield

  • Chemically resistant gloves

  • A lab coat or other protective clothing

  • Use in a well-ventilated area, preferably under a chemical fume hood[1][2].

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][2].

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[1].

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[1][2].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[1].

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.09 g/mol [3][4]
Appearance Beige to pink solid[1][4]
Melting Point 74.0 - 78.0 °C
Boiling Point 157 °C at 8 mmHg
CAS Number 32281-97-3[1]

III. Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area[5].

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood[1].

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the spill[5]. Avoid using combustible materials like paper towels for large spills[5].

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container[1][5].

  • Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your institution's Environmental Health and Safety (EHS) department[5].

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as halogenated hazardous waste[5].

IV. Step-by-Step Disposal Procedure

The disposal of this compound, as a halogenated organic compound, requires specific handling to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation It is crucial to segregate halogenated organic waste from all other waste streams.

  • Do not mix this compound waste with non-halogenated organic waste[5][6][7].

  • Do not mix with other incompatible waste streams such as acids, bases, or oxidizers[5][6].

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated lab supplies) in a designated, compatible, and sealable container. This can be a plastic or glass container clearly labeled for halogenated organic solids[5].

  • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic solvents. These are typically glass or polyethylene containers[5].

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a sealed plastic bag or container labeled for solid hazardous waste[5].

Step 3: Labeling Properly label all waste containers. The label must include:

  • The full chemical name: "this compound"[5][8].

  • The words "Hazardous Waste".

  • A clear indication that it is a "Halogenated Organic Compound".

  • The concentration of the contents.

Step 4: Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials[8].

  • Keep waste containers tightly closed at all times, except when adding waste[5][8].

  • It is recommended to store waste containers in a secondary containment tray to catch any potential leaks[7].

Step 5: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5].

  • Waste codes should be assigned by the user based on the application for which the product was used[1].

  • Never dispose of this compound down the drain or in regular trash[1].

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Is the waste solid or liquid? A->B C Collect in 'Halogenated Organic Solids' Container B->C Solid D Collect in 'Halogenated Organic Solvents' Container B->D Liquid E Segregate from non-halogenated and other incompatible waste C->E D->E F Label container with full chemical name and hazard info E->F G Keep container sealed and in secondary containment F->G H Store in designated hazardous waste area G->H I Contact EHS for professional disposal H->I

References

Personal protective equipment for handling 7-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 7-Bromo-1-tetralone, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2]

Globally Harmonized System (GHS) Classification [2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1][4] The required PPE is summarized in the table below.

Recommended Personal Protective Equipment

Body PartEquipmentSpecification and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.[5]
Eyes/Face Safety goggles and face shieldSafety goggles are essential to protect against dust particles.[6][7] A face shield should be used when there is a risk of splashing or when handling larger quantities.[6][8]
Body Laboratory coatA standard laboratory coat should be worn to protect the skin and clothing from contamination.[6]
Respiratory N95 respirator or equivalentGiven that this compound is a solid that can form dust and may cause respiratory irritation, a NIOSH-approved N95 respirator or equivalent should be used, especially when handling the powder outside of a fume hood.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following step-by-step procedure should be followed.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather Materials (Chemical, Glassware, etc.) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound (in fume hood) don_ppe->weigh dissolve 5. Dissolve/Use in Reaction weigh->dissolve decontaminate 6. Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste 7. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood to ensure adequate ventilation.[1]

    • Gather all necessary materials, including this compound, solvents, glassware, and any other reagents.

    • Before handling the chemical, put on all required personal protective equipment as detailed in the table above.[1]

  • Handling:

    • When weighing the solid compound, perform this task within the fume hood to minimize the inhalation of any dust particles.[1]

    • Handle the compound gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container of this compound tightly closed when not in use.[1]

  • Post-Handling:

    • After the experimental work is complete, decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Dispose of waste materials according to the disposal plan.

    • Remove personal protective equipment in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Waste containing this compound is considered hazardous and must be disposed of correctly.[1]

  • Solid Waste:

    • Collect any unused this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

  • Container Disposal:

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.

All waste must be disposed of through an approved waste disposal plant, adhering to local and national regulations.[1]

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is crucial.[1]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

  • Ingestion: Rinse mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.